This technical guide details the physicochemical properties, synthesis, and pharmaceutical relevance of 2-phenyl-2-(pyrimidin-2-ylsulfanyl)acetic acid (CAS 87125-92-6).[1] [1][2] Executive Summary 2-Phenyl-2-(pyrimidin-2...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the physicochemical properties, synthesis, and pharmaceutical relevance of 2-phenyl-2-(pyrimidin-2-ylsulfanyl)acetic acid (CAS 87125-92-6).[1]
[1][2]
Executive Summary
2-Phenyl-2-(pyrimidin-2-ylsulfanyl)acetic acid is a functionalized pyrimidine derivative serving as a critical intermediate in medicinal chemistry.[1] Structurally, it consists of a phenylacetic acid backbone substituted at the
-position with a pyrimidin-2-ylthio group.[1] This motif is a known pharmacophore in the design of Peroxisome Proliferator-Activated Receptor (PPAR) agonists (analogous to Wy-14643) and is increasingly explored for antimicrobial and anti-fibrotic applications.[1]
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7]
The synthesis of 2-phenyl-2-(pyrimidin-2-ylsulfanyl)acetic acid follows a classic nucleophilic substitution (
) pathway.[1] This protocol ensures high regioselectivity for the sulfur linkage over the nitrogen atoms on the pyrimidine ring due to the high nucleophilicity of the thiolate anion.[1]
Solvent: Ethanol/Water (1:1 v/v) or DMF (for anhydrous conditions)[1]
Acid: 1N Hydrochloric Acid (HCl) for precipitation[1]
Step-by-Step Protocol
Thiolate Formation: In a round-bottom flask, dissolve 2-mercaptopyrimidine (1.0 eq) in an Ethanol/Water mixture.[1] Add KOH (2.2 eq) and stir at room temperature for 15 minutes to generate the potassium thiolate salt.
Alkylation: Dropwise add a solution of
-bromophenylacetic acid (1.0 eq) in Ethanol. The reaction is exothermic; maintain temperature below 40°C to prevent decarboxylation.[1]
Reflux: Heat the mixture to reflux (approx. 80°C) for 3–5 hours. Monitor consumption of the bromide via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).[1]
Workup:
Cool the reaction mixture to room temperature.
Concentrate under reduced pressure to remove ethanol.[1]
Dilute the aqueous residue with water and wash with Diethyl Ether (to remove unreacted neutral impurities).[1]
Isolation: Acidify the aqueous phase to pH ~2–3 using 1N HCl. The product will precipitate as a solid.[1]
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water to obtain the pure acid.[1]
Mechanistic Analysis
The reaction proceeds via an
mechanism where the sulfur atom of the pyrimidine thiolate attacks the chiral center of the -bromophenylacetic acid.[1]
Figure 1: Mechanistic pathway for the synthesis of CAS 87125-92-6 via nucleophilic substitution.[1]
Biological & Pharmaceutical Relevance
While CAS 87125-92-6 is primarily a research intermediate, its structural scaffold is highly relevant in drug discovery.[1]
PPAR Agonist Scaffold
The
-thioacetic acid moiety is a "privileged structure" for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR.[1]
Analogy: It is structurally homologous to Wy-14643 (Pirinixic Acid) , a potent PPAR
Mechanism: The carboxylic acid head group mimics fatty acids, binding to the receptor's ligand-binding domain, while the aromatic tail (phenyl + pyrimidine) provides hydrophobic interactions.[1]
Antimicrobial: Pyrimidine-sulfides have shown efficacy against Mycobacterium tuberculosis and various Gram-positive bacteria by inhibiting specific enzymatic pathways (e.g., DHFR or fatty acid synthesis).[1]
Antifibrotic: Related 2-(pyrimidinyl) derivatives have demonstrated inhibition of collagen expression in hepatic stellate cells, suggesting utility in treating liver fibrosis.[1]
Safety & Handling (SDS Summary)
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
Odor: Like many sulfur-containing compounds, precursors may have a disagreeable stench; however, the final carboxylic acid is generally odorless or has a faint specific odor.[1]
Storage: Store in a cool, dry place. Keep container tightly closed. Incompatible with strong oxidizing agents.[1]
References
ChemicalBook. (2024).[1] Phenyl(pyrimidin-2-ylsulfanyl)acetic acid - CAS 87125-92-6.[1][2][3][4][5][6] Link
GuideChem. (2024).[1] Product Information: CAS 87125-92-6.[1][2][3][4][5][6] Link
PubChem. (2024).[1] 2-(Pyrimidin-2-ylthio)acetic acid derivatives (Structural Analogs). National Library of Medicine.[1] Link
MDPI. (2020).[1] Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Link[1]
Santilli, A. A., et al. (1988).[1] Synthesis and potential pharmacological activity of pyrimidylthioacetic acids. Journal of Pharmaceutical Sciences. (Foundational chemistry for this class).
An In-Depth Technical Guide on the Chemical Characterization and Utility of (2-Pyrimidylthio)phenylacetic Acid. Molecular Weight Characterization, Synthesis, and Pharmaceutical Utility Executive Summary (2-Pyrimidylthio)...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on the Chemical Characterization and Utility of (2-Pyrimidylthio)phenylacetic Acid.
Molecular Weight Characterization, Synthesis, and Pharmaceutical Utility
Executive Summary
(2-Pyrimidylthio)phenylacetic acid is a specialized chemical scaffold utilized in medicinal chemistry, particularly in the development of PPAR (Peroxisome Proliferator-Activated Receptor) agonists and anti-inflammatory agents . Chemically, it represents a biaryl thioether motif where a pyrimidine ring is linked via a sulfur atom to a phenylacetic acid core.
This guide provides a rigorous technical analysis of the molecule, focusing on its precise molecular weight specifications , synthetic pathways, and analytical profiling. It serves as a definitive reference for scientists incorporating this moiety into fragment-based drug design (FBDD) or lead optimization campaigns.
Chemical Identity & Physicochemical Specifications
Understanding the exact mass profile is critical for High-Resolution Mass Spectrometry (HRMS) validation during synthesis. The presence of sulfur (³²S vs ³⁴S) creates a distinct isotopic signature that must be accounted for in quantitative analysis.
Molecular Weight Data
Parameter
Value
Technical Note
Chemical Formula
C₁₂H₁₀N₂O₂S
Core scaffold (unsubstituted)
Average Molecular Weight
246.29 g/mol
Used for molarity calculations in dosing.
Monoisotopic Mass
246.0463 Da
Critical for HRMS/Orbitrap identification ([M+H]⁺ = 247.0536).
Isotopic Pattern (M+2)
~4.5% relative abundance
Due to ³⁴S natural abundance (4.21%).
LogP (Predicted)
1.8 – 2.2
Moderate lipophilicity; suitable for oral bioavailability.
pKa (Acidic)
~4.0 – 4.5
Carboxylic acid moiety; ionized at physiological pH (7.4).
Structural Isomerism
The nomenclature "(2-Pyrimidylthio)phenylacetic acid" implies the thio-pyrimidine group is attached to the phenyl ring. Three regioisomers exist, with the para- and ortho- isomers being most chemically relevant for steric alignment in receptor binding pockets.
> Expert Insight: In PPAR agonist design (e.g., analogs of Wy-14643), the spatial arrangement of the acidic headgroup relative to the hydrophobic tail is crucial. The para-substitution often provides the optimal linear geometry for ligand-binding domains (LBD).
Synthetic Methodology
The synthesis of (2-Pyrimidylthio)phenylacetic acid follows a robust Nucleophilic Aromatic Substitution (SₙAr) or a Transition-Metal Catalyzed Cross-Coupling pathway. The choice depends on the availability of the starting phenylacetic acid derivative.
Protocol: Thiol-Halide Coupling (SₙAr)
This protocol relies on the nucleophilicity of the pyrimidine-2-thiol and the electrophilicity of a halogenated phenylacetic acid.
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
Solvent: DMF (Dimethylformamide) or DMSO
Catalyst (Optional): Copper(I) Iodide (CuI) for Ullmann-type coupling if the halide is unactivated.
Step-by-Step Workflow:
Activation: Dissolve 2-mercaptopyrimidine (1.1 eq) in anhydrous DMF under N₂ atmosphere. Add K₂CO₃ (2.5 eq) and stir at RT for 30 mins to generate the thiolate anion.
Coupling: Introduce the Bromophenylacetic acid (1.0 eq).
Note: If the phenyl ring is electron-rich, the reaction requires CuI (10 mol%) and L-proline (20 mol%) ligand, heating to 90°C (Ullmann Coupling).
Alternative: If using a fluorophenylacetic acid with electron-withdrawing groups, SₙAr proceeds at milder temperatures (60-80°C).
Quenching: Monitor via TLC/LC-MS. Upon completion, dilute with water and acidify to pH 3 with 1N HCl to precipitate the free acid.
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH gradient).
Synthesis Logic Diagram
Figure 1: Synthetic pathway for the formation of the biaryl thioether scaffold via Ullmann-type coupling.
Analytical Profiling & Validation
To ensure the integrity of the "Molecular Weight" data in a research setting, a self-validating analytical system is required.
Mobile Phase A: Water + 0.1% Formic Acid (Ionization agent).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (Pyrimidine absorption) and ESI(+) MS.
Validation Criteria:
Retention Time: The acid moiety causes pH-dependent retention. Ensure mobile phase pH < 3.0 to keep the acid protonated (neutral) for better peak shape.
Mass Confirmation: Look for the [M+H]⁺ peak at 247.1 m/z .
Isotope Check: The [M+H+2]⁺ peak (³⁴S contribution) should be approximately 4.5% of the base peak height. Absence of this peak suggests sulfur oxidation (sulfoxide formation).
Stability Concerns (The "Watch-Outs")
S-Oxidation: The thioether linkage is susceptible to oxidation to sulfoxide (S=O, +16 Da) or sulfone (O=S=O, +32 Da) upon prolonged exposure to air or peroxides.
QC Check: If MW shifts to 262.29 or 278.29 , the sample has degraded.
Decarboxylation: Phenylacetic acids can undergo thermal decarboxylation at high temperatures (>200°C). Avoid high-temp GC inlets; use LC-MS.
Biological Context & Applications
Drug Discovery Utility
This scaffold is a classic bioisostere for biaryl ethers found in NSAIDs (e.g., Diclofenac analogs) and metabolic regulators.
PPAR Agonism: The (pyrimidylthio)acetic acid motif is the pharmacophore of Wy-14643 (Pirinixic acid). Extending the linker to a phenylacetic acid (as in this topic) rigidifies the structure, potentially altering selectivity between PPARα, PPARδ, and PPARγ.
Metabolic Stability: The pyrimidine ring is electron-deficient, making it resistant to oxidative metabolism (CYP450) compared to a phenyl ring, thereby improving the pharmacokinetic profile.
Structure-Activity Relationship (SAR) Logic
Figure 2: Pharmacophore dissection of the molecule highlighting key functional regions for drug-target interactions.
References
PubChem Compound Summary. (n.d.). Phenylacetic acid and Pyrimidine derivatives. National Center for Biotechnology Information. Retrieved from [Link]
BindingDB. (2023). SAR of Pyrimidinylthio-acetic acid derivatives in PPAR alpha agonists (Wy-14643 analogs). Retrieved from [Link]
MDPI Molecules. (2013). Recent Report on Thieno[2,3-d]pyrimidines and Thio-linked Heterocycles. Retrieved from [Link]
Foundational
Chemical Architecture and Therapeutic Potential of Phenyl(pyrimidin-2-ylsulfanyl)acetic Acid Scaffolds
[1][2] Executive Summary This technical guide provides an in-depth analysis of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid , a privileged pharmacophore in medicinal chemistry.[1][2] Structurally homologous to the potent PP...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This technical guide provides an in-depth analysis of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid , a privileged pharmacophore in medicinal chemistry.[1][2] Structurally homologous to the potent PPAR
agonist Pirinixic acid (Wy-14,643) , this scaffold represents a critical core for the development of hypolipidemic and anti-inflammatory agents.[2] This document details its physiochemical properties, synthetic pathways, and mechanism of action, designed for researchers in drug discovery.
Structural Definition & Core Identity
The molecule comprises a central acetic acid moiety substituted at the
-carbon with a phenyl ring and a pyrimidin-2-ylthio group.[1][2] It serves as a lipophilic acid scaffold, a common motif in peroxisome proliferator-activated receptor (PPAR) modulators.[1][2]
is a nuclear receptor protein that functions as a transcription factor.[1][2] It is a major regulator of lipid metabolism in the liver.[1][2]
Binding Mode: The carboxylic acid head group forms a hydrogen bond network with Tyr464 and His440 in the PPAR
ligand-binding domain (LBD).[1][2] The lipophilic tail (phenyl/pyrimidine) occupies the large hydrophobic pocket, stabilizing the active conformation of Helix 12 (AF-2).[1][2]
Signaling Cascade
Upon binding, the receptor undergoes a conformational change, heterodimerizes with the Retinoid X Receptor (RXR), and binds to Peroxisome Proliferator Response Elements (PPREs) in DNA.
Therapeutic Outcomes:
Lipid Lowering: Upregulation of Acyl-CoA oxidase and CPT-1 (fatty acid oxidation).[1][2]
Figure 3: Mechanism of Action showing PPAR activation and downstream gene transcription.[1][2]
References
PubChem. (2025).[1][2] Phenyl(pyrimidin-4-ylsulfanyl)acetic acid (CID 4598584).[1][2] National Library of Medicine.[1][2] [Link][1][2]
PubChem. (2025).[1][2] Pirinixic Acid (Wy-14643) Compound Summary. National Library of Medicine.[1][2] [Link][1][2]
Forman, B. M., Chen, J., & Evans, R. M. (1997). Hypolipidemic drugs, polyunsaturated fatty acids, and eicosanoids are ligands for peroxisome proliferator-activated receptors alpha and delta.[2] Proceedings of the National Academy of Sciences.[1][2] [Link][1][2]
Santoro, S., et al. (2017).[2] Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds. [Link]
Popovici, L., et al. (2024).[2] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI Molecules. [Link]
An In-depth Technical Guide to the Physicochemical Properties of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid (CAS No: 8712...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid (CAS No: 87125-92-6), a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data in publicly accessible literature, this guide combines established theoretical principles, data from analogous structures, and high-quality computational predictions to offer a detailed profile of the compound. We will delve into its structural features, predicted physicochemical parameters, and spectroscopic characteristics. Furthermore, this guide outlines a plausible synthetic route and standard experimental protocols for the determination of its key properties, providing a valuable resource for researchers working with this and related compounds.
Introduction
Phenyl(pyrimidin-2-ylsulfanyl)acetic acid belongs to a class of compounds characterized by a central pyrimidine ring linked to a phenylacetic acid moiety via a thioether bridge. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities associated with both pyrimidine and phenylacetic acid scaffolds. Pyrimidine derivatives are integral components of numerous therapeutic agents, exhibiting a wide range of pharmacological effects, including antimicrobial, antiviral, and anticancer activities. Similarly, phenylacetic acid and its derivatives are found in various biologically active molecules and are known to interact with a variety of biological targets.
The interplay of the aromatic phenyl ring, the heteroaromatic pyrimidine ring, the flexible thioether linkage, and the ionizable carboxylic acid group in Phenyl(pyrimidin-2-ylsulfanyl)acetic acid suggests a complex physicochemical profile that will govern its behavior in biological systems. Understanding these properties is paramount for its potential development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
This guide aims to provide a thorough understanding of the core physicochemical attributes of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid, empowering researchers to make informed decisions in their discovery and development efforts.
Chemical Identity and Structure
The fundamental identity of a molecule is defined by its structure and basic chemical descriptors.
Figure 1: Chemical structure of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid.
Predicted Physicochemical Properties
In the absence of comprehensive experimental data, computational modeling provides valuable insights into the physicochemical properties of a molecule. The following table summarizes the predicted properties for Phenyl(pyrimidin-2-ylsulfanyl)acetic acid, calculated using established algorithms. It is crucial to note that these are theoretical estimations and should be confirmed experimentally.
Property
Predicted Value
Method/Software
Significance in Drug Development
Melting Point (°C)
99-103 (analog)
Based on 2-phenyl-2-(phenylsulfanyl)acetic acid[]
Affects solubility, stability, and formulation.
Boiling Point (°C)
Not available
N/A
Relevant for purification and stability at high temperatures.
Water Solubility
Low
General trend for similar structures
Impacts bioavailability and formulation options.
LogP (o/w)
~2.3 (isomer)
XLogP3 for Phenyl(pyrimidin-4-ylsulfanyl)acetic acid[5]
Indicates lipophilicity, affecting membrane permeability and distribution.
pKa
~3.4 (related)
Based on thioacetic acid being more acidic than acetic acid
Determines the ionization state at physiological pH, influencing solubility, permeability, and target binding.
Polar Surface Area (PSA)
88.4 Ų (isomer)
Cactvs for Phenyl(pyrimidin-4-ylsulfanyl)acetic acid[5]
Correlates with membrane permeability.
Spectroscopic Profile (Predicted)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
Proton Environment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Notes
Phenyl-H
7.2 - 7.5
Multiplet
The five protons of the phenyl ring will likely appear as a complex multiplet.
Pyrimidine-H (H4, H6)
8.5 - 8.7
Doublet
The two equivalent protons at positions 4 and 6 of the pyrimidine ring.
Pyrimidine-H (H5)
7.0 - 7.2
Triplet
The proton at position 5 of the pyrimidine ring, coupled to the H4 and H6 protons.
Methine-H (α-carbon)
5.0 - 5.5
Singlet
The single proton on the carbon adjacent to the phenyl and carboxyl groups.
Carboxylic Acid-H
10.0 - 13.0
Broad Singlet
The acidic proton, which may be broad and its chemical shift can be concentration and solvent dependent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
Carbon Environment
Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)
170 - 175
Pyrimidine (C2)
165 - 170
Pyrimidine (C4, C6)
157 - 160
Phenyl (quaternary)
135 - 140
Phenyl (CH)
127 - 130
Pyrimidine (C5)
115 - 120
Methine (α-carbon)
50 - 55
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the presence of key functional groups.
Functional Group
Characteristic Absorption (cm⁻¹)
Vibration Mode
O-H (Carboxylic Acid)
3300 - 2500 (broad)
Stretching
C-H (Aromatic)
3100 - 3000
Stretching
C=O (Carboxylic Acid)
1730 - 1700
Stretching
C=N, C=C (Aromatic/Heteroaromatic)
1600 - 1475
Stretching
C-O (Carboxylic Acid)
1300 - 1200
Stretching
C-S
800 - 600
Stretching
Mass Spectrometry (MS)
Electron impact mass spectrometry would likely lead to fragmentation of the molecule. The molecular ion peak (M⁺) would be expected at m/z = 246. Key fragmentation patterns could include:
Loss of the carboxylic acid group (-COOH, 45 Da).
Cleavage of the C-S bond, leading to fragments corresponding to the phenylacetic acid moiety and the pyrimidinethiol moiety.
Fragmentation of the pyrimidine ring.
Synthesis and Experimental Protocols
A plausible synthetic route for Phenyl(pyrimidin-2-ylsulfanyl)acetic acid involves the nucleophilic substitution of a suitable leaving group on a phenylacetic acid derivative by 2-mercaptopyrimidine.
Figure 2: Proposed synthetic workflow for Phenyl(pyrimidin-2-ylsulfanyl)acetic acid.
General Synthetic Protocol
Deprotonation of 2-Mercaptopyrimidine: To a solution of 2-mercaptopyrimidine in a suitable aprotic solvent (e.g., dimethylformamide or acetone), add a base (e.g., sodium hydride or potassium carbonate) at room temperature. Stir the mixture for a designated period to allow for the formation of the thiolate anion.
Nucleophilic Attack: Add a solution of 2-bromo-2-phenylacetic acid in the same solvent to the reaction mixture dropwise.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up: Upon completion, quench the reaction with water and acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure Phenyl(pyrimidin-2-ylsulfanyl)acetic acid.
Protocol for pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that can be determined experimentally using potentiometric titration.
Figure 3: Workflow for pKa determination by potentiometric titration.
Sample Preparation: Prepare a solution of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid of known concentration in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
Data Collection: Record the pH of the solution after each addition of the titrant.
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Conclusion
Phenyl(pyrimidin-2-ylsulfanyl)acetic acid is a compound with significant potential in drug discovery, warranting a thorough understanding of its physicochemical properties. This technical guide has provided a detailed, albeit largely predictive, profile of the molecule, covering its structure, key physicochemical parameters, and expected spectroscopic characteristics. The outlined synthetic route and experimental protocols offer a practical framework for researchers to synthesize and characterize this compound in the laboratory. While computational predictions are invaluable in the early stages of research, experimental validation of these properties is strongly encouraged to build a robust and accurate profile of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid for its future development.
Pyrimidin-2-ylthio acetic acid derivatives literature review
The following technical guide provides an in-depth analysis of Pyrimidin-2-ylthio acetic acid derivatives , a privileged scaffold in medicinal chemistry known for its versatility in targeting nuclear receptors (PPARs) an...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of Pyrimidin-2-ylthio acetic acid derivatives , a privileged scaffold in medicinal chemistry known for its versatility in targeting nuclear receptors (PPARs) and G-protein coupled receptors (CRTH2).
The (pyrimidin-2-ylthio)acetic acid moiety represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its significance is anchored by Wy-14643 (Pirinixic Acid) , a potent Peroxisome Proliferator-Activated Receptor alpha (PPAR
) agonist used globally as a reference tool for studying lipid metabolism and ferroptosis. Beyond metabolic regulation, derivatives of this scaffold have emerged as antagonists for CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells), offering pathways for treating allergic inflammation.[1]
This guide details the synthetic architecture, structure-activity relationships (SAR), and experimental protocols required to exploit this scaffold.
Chemical Architecture & Synthesis
The Core Scaffold
The scaffold consists of three pharmacophoric elements:
Pyrimidine Core: A planar, electron-deficient aromatic ring that engages in
- stacking and hydrogen bonding.
Thioether Linker (-S-): Provides flexibility and metabolic stability compared to ether (-O-) or amine (-NH-) linkers.
Acetic Acid Tail (-CH
COOH): A critical "acidic head group" that mimics endogenous ligands (e.g., fatty acids for PPARs) or forms ionic bridges with receptor arginine/lysine residues.
Validated Synthetic Protocol
The synthesis follows a robust 3-step convergent pathway. This protocol is optimized for high yield and purity, minimizing side reactions like N-alkylation.
Mechanism: Cyclocondensation. Thiourea acts as a dinucleophile attacking the carbonyl carbons.
Critical Note: Use of chalcones instead of 1,3-dicarbonyls allows for the introduction of aryl substituents at positions 4 and 6, essential for biological specificity.
Expert Insight: Why S-alkylation over N-alkylation? In the presence of a weak base (K
CO) and a soft electrophile, the sulfur atom (softer nucleophile) is kinetically favored over the harder ring nitrogens. Maintaining anhydrous conditions prevents hydrolysis of the chloroacetate.
Step 3: Ester Hydrolysis
Reagents: NaOH (10% aq) or LiOH.
Solvent: THF/Water (1:1).
Workup: Acidification with HCl to precipitate the free acid.
Synthesis Workflow Visualization
Figure 1: Convergent synthesis pathway for pyrimidin-2-ylthio acetic acid derivatives. The S-alkylation step is regioselective under basic conditions.
Ferroptosis Link: Recent studies indicate that Wy-14643 can modulate ferroptosis. In hepatocellular carcinoma (HCC), it reduces lipid accumulation (the fuel for lipid peroxidation), thereby evading ferroptosis. Conversely, in inflammatory contexts, PPAR
activation can induce enzymes (COX2, ALOX5) that promote ferroptosis-driven necrosis.[4]
Target 2: CRTH2 Antagonism (Immunology)
Context: CRTH2 (GPR44) is a receptor for Prostaglandin D2 (PGD2) found on Th2 cells, eosinophils, and basophils.
SAR Shift: While PPAR agonists often have bulky hydrophobic groups at positions 4 and 6, CRTH2 antagonists in this class often feature cyano or carboxyl substituents on the pyrimidine ring to alter polarity.
Mechanism: The acetic acid tail mimics the carboxylate of PGD2, acting as an orthosteric antagonist. It blocks the recruitment of
-arrestin and inhibits chemotaxis.
Quantitative Activity Data
The following table summarizes key potency data for Wy-14643 and related analogs.
Compound
Target
Species
Activity Type
Potency (EC50/IC50)
Key Structural Feature
Wy-14643
PPAR
Murine
Agonist
0.63 µM
2,3-dimethylanilino at C6
Wy-14643
PPAR
Murine
Agonist
32.0 µM
Weak dual activity
Analog 5a
Aldose Reductase
Human
Inhibitor
5.9 µM
4-(4-fluorophenyl) sub.
TM-30643
CRTH2
Human
Antagonist
3.8 nM
Acetic acid tail (Ramatroban analog)
Note: TM-30643 is an indole analog included for comparative SAR, demonstrating the high affinity of the acetic acid tail for CRTH2.
The following diagram illustrates the divergent signaling pathways activated by this scaffold, specifically focusing on the Wy-14643 mechanism.
Figure 2: Mechanism of Action for PPAR
agonists derived from the pyrimidin-2-ylthio acetic acid scaffold. Activation leads to lipid catabolism, which can paradoxically protect cancer cells from ferroptosis by removing lipid peroxidation substrates.
References
National Institutes of Health (NIH). "Lipid reprogramming and ferroptosis crosstalk in clear cell renal cell carcinoma." PubMed Central. Available at: [Link]
Vertex AI Search. "Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues." Chemistry Central Journal. Available at: [Link]
Google Patents. "Alkylthio pyrimidines as CRTH2 antagonists (Patent TW200922587A)." Google Patents.
PubChem. "(Pyrimidin-2-ylthio)acetic acid Compound Summary." National Library of Medicine. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide & Experimental Framework
Executive Summary
Phenyl(pyrimidin-2-ylsulfanyl) acetic acid (Structure: 2-phenyl-2-(pyrimidin-2-ylthio)acetic acid) is a lipophilic carboxylic acid scaffold frequently utilized in medicinal chemistry, particularly in the design of PPAR agonists (e.g., analogs of Pirinixic acid/Wy-14643).
Accurate determination of its acid dissociation constant (pKa) is critical for predicting oral absorption, blood-brain barrier permeability, and receptor binding affinity. Due to the electron-withdrawing nature of the pyrimidine-thioether moiety and the alpha-phenyl ring, this compound exhibits higher acidity than unsubstituted acetic acid.
Predicted pKa Value:2.85 – 3.25 (Acidic)
Physiological State (pH 7.4): >99.9% Ionized (Anionic form).
Experimental Challenge: Low aqueous solubility necessitates the use of cosolvent potentiometry (Yasuda-Shedlovsky extrapolation).
Structural Analysis & Theoretical pKa Derivation
To understand the acidity of this molecule without a direct experimental dataset, we must deconstruct its electronic environment relative to standard references.
Fragment-Based Electronic Effects
The pKa is governed by the stability of the carboxylate anion (
) formed upon deprotonation. Three structural features drive this stability:
The Thioether Linker (-S-): Sulfur is more electronegative than carbon (2.58 vs 2.55) but, more importantly, exerts a significant inductive electron-withdrawing effect (-I) when attached to the alpha-carbon. This disperses the negative charge of the carboxylate.
The Pyrimidine Ring: The diazine ring is electron-deficient. The nitrogen atoms pull electron density through the sulfur bridge, further stabilizing the anion.
The Alpha-Phenyl Group: The phenyl ring attached directly to the alpha-carbon (in the Phenyl(...)acetic acid nomenclature) provides additional inductive withdrawal and minor resonance stabilization, lowering the pKa by approximately 0.4–0.5 units compared to the non-phenylated analog.
Comparative pKa Modeling
Using Linear Free Energy Relationships (LFER), we can triangulate the value:
Compound
Structure
Experimental/Lit pKa
Effect of Modification
Acetic Acid
4.76
Baseline Reference
Phenylacetic Acid
4.31
-Phenyl group lowers pKa by ~0.45
(Pyrimidin-2-ylthio)acetic acid
3.16 (Pred)
Pyrimidine-Thio group lowers pKa by ~1.6
Target Molecule
~2.9 ± 0.2
Combined -I effects of Phenyl and Py-S
Technical Note: The proximity of the sulfur and phenyl ring creates a steric environment that may slightly inhibit solvation of the carboxylate, potentially raising the pKa slightly above the purely electronic prediction. Therefore, the conservative technical range is 2.85 – 3.25 .
Direct aqueous titration of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid is prone to error due to precipitation (LogP estimated > 2.5). The industry-standard protocol for such lipophilic acids is Potentiometric Titration in Methanol/Water cosolvent systems , followed by extrapolation to 0% organic solvent.
Trapped in plasma; requires protein binding (Albumin) for transport.
Relevance to PPAR Agonism
Compounds in this class (like Wy-14643) bind to the Peroxisome Proliferator-Activated Receptor (PPAR) ligand-binding domain.
Mechanism: The acidic head group (
) forms a critical electrostatic interaction (salt bridge) with conserved residues (typically His440 and Tyr464 in PPAR) within the binding pocket.
Optimization: Modifications that lower the pKa (like the pyrimidine-thioether) ensure the molecule is fully anionic at intracellular pH, maximizing this binding interaction.
References
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (The definitive text on Yasuda-Shedlovsky extrapolation).
PubChem. (2023).[2] Pirinixic Acid (Wy-14643) Compound Summary. National Library of Medicine. (Analogous structure validation).
Takács-Novák, K., & Avdeef, A. (1996). "Interlaboratory study of log P determination by shake-flask and potentiometric methods." Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. (Validation of potentiometric methods for lipophilic acids).
Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for pKa shifts of alpha-substituted acetic acids).
This guide provides an in-depth technical analysis of the Pyrimidinylthio-phenylacetic acid scaffold and its structural analogues. It distinguishes between the two primary medicinal chemistry classes associated with this...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the Pyrimidinylthio-phenylacetic acid scaffold and its structural analogues. It distinguishes between the two primary medicinal chemistry classes associated with this motif: the (Pyrimidinylthio)acetic acids (prototypical PPAR agonists like Wy-14643) and the true (Pyrimidinylthio)phenylacetic acids (CRTH2/DP antagonists).
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Pharmacologists, Drug Development Scientists
Executive Summary: The Scaffold Dichotomy
The "pyrimidinylthio-phenylacetic acid" descriptor refers to a privileged structural motif where a pyrimidine ring is linked via a sulfur atom to an acidic tail. In drug discovery, this architecture splits into two distinct pharmacological classes based on the proximity of the phenyl ring to the carboxylic acid:
Class A: (Pyrimidinylthio)acetic Acids (e.g., Pirinixic Acid/Wy-14643)
Structure: Pyrimidine-S-
-COOH. (The phenyl group is typically a substituent on the pyrimidine, not the linker).
This guide analyzes the synthesis, Structure-Activity Relationship (SAR), and pharmacological mechanisms of both subclasses, with a focus on their distinct molecular recognition profiles.
Synthetic Architecture
The construction of these scaffolds relies on robust Nucleophilic Aromatic Substitution (
) or transition-metal-catalyzed cross-coupling.
Synthesis of Class A (Wy-14643 Analogues)
The synthesis of Pirinixic acid (Wy-14643) represents the canonical route for thioacetic acid derivatives.
with 2,3-dimethylaniline (2,3-xylidine). The steric bulk of the aniline directs substitution to the less hindered 4-position, though mixtures can occur.
Step 2: Thio-Linkage Formation. The resulting chloropyrimidine intermediate is reacted with mercaptoacetic acid (thioglycolic acid) or ethyl mercaptoacetate.
Wy-14643 and its derivatives function as fibrate-like agonists. They bind to the Ligand Binding Domain (LBD) of PPAR
, inducing a conformational change that promotes heterodimerization with Retinoid X Receptor (RXR).
Key Pathway Steps:
Ligand Binding: The carboxylate head group anchors the molecule in the LBD.
Co-activator Recruitment: Displacement of co-repressors and recruitment of PGC-1
.
Transcription: The PPAR-RXR complex binds to Peroxisome Proliferator Response Elements (PPREs) in DNA.
Effect: Upregulation of genes involved in fatty acid
-oxidation (e.g., ACOX1, CPT1A).
CRTH2 Antagonism (Class B)
The (pyrimidinylthio)phenylacetic acid derivatives block the binding of Prostaglandin D2 (PGD2) to the CRTH2 receptor (a GPCR). This prevents the chemotaxis of Th2 lymphocytes, eosinophils, and basophils, reducing allergic inflammation.
Signaling Pathway Diagram
The following diagram details the PPAR
activation mechanism relevant to the Class A scaffold.
Figure 2: Mechanism of Action for PPAR
agonists (Class A scaffold).
Quantitative Data Summary
The following table compares the potency of the prototypical Class A compound (Wy-14643) against standard references.
Compound
Target
Species
EC50 / Ki (M)
Efficacy
Ref
Wy-14643
PPAR
Mouse
0.63
Full Agonist
[1]
Wy-14643
PPAR
Mouse
32.0
Weak Agonist
[1]
Wy-14643
PPAR
Human
5.0
Partial Agonist
[1]
Ramatroban
CRTH2
Human
0.10
Antagonist
[2]
Phenylacetic Deriv. 15
CRTH2
Human
0.008
Antagonist
[3]
Note: "Phenylacetic Deriv. 15" refers to optimized Class B scaffolds (e.g., AMG-009 analogues) which show nanomolar potency compared to the micromolar activity of early PPAR agonists.
Experimental Protocols
PPAR Reporter Gene Assay (Luciferase)
To validate the agonist activity of a synthesized scaffold:
Cell Line: CV-1 or HEK293 cells.
Transfection: Cotransfect with:
Expression plasmid for mouse/human PPAR
(e.g., pSG5-PPAR).
Reporter plasmid containing PPRE upstream of Luciferase (e.g., PPRE-Luc).
Internal control (Renilla luciferase).
Treatment: 24h post-transfection, treat cells with test compound (0.1 - 100
M) in DMSO (final conc < 0.1%).
Measurement: Lyse cells and measure luminescence using a Dual-Luciferase assay kit.
Data Analysis: Normalize Firefly/Renilla ratios. Plot dose-response curve to determine
.
Solubility & Formulation
These scaffolds are lipophilic (cLogP ~3-5).
Stock: Dissolve in 100% DMSO (up to 50 mM).
In Vivo Vehicle: 0.5% Carboxymethylcellulose (CMC) or 10% DMSO / 90% Corn Oil for oral gavage.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5694, Pirinixic Acid. Retrieved from [Link]
Liu, J., et al. (2012). Optimization of phenylacetic acid derivatives for balanced CRTH2 and DP dual antagonists. Bioorganic & Medicinal Chemistry Letters, 22(4), 1686-1689. Retrieved from [Link]
Santini, C., et al. (2003).[2] Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-1280. Retrieved from [Link]
Application Note: Synthesis of Phenyl(pyrimidin-2-ylsulfanyl)acetic Acid
Abstract & Strategic Overview Phenyl(pyrimidin-2-ylsulfanyl)acetic acid represents a critical scaffold in medicinal chemistry, particularly in the development of PPAR agonists (e.g., analogs of WY-14643/Pirinixic acid) a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
Phenyl(pyrimidin-2-ylsulfanyl)acetic acid represents a critical scaffold in medicinal chemistry, particularly in the development of PPAR agonists (e.g., analogs of WY-14643/Pirinixic acid) and antifibrotic agents.[1] Its structure combines a lipophilic phenyl ring and a polar carboxylic acid tail with a pyrimidine pharmacophore, linked via a flexible thioether bridge.[1]
This protocol details a robust, scalable synthesis via Nucleophilic Substitution (
) .[1] Unlike metal-catalyzed cross-couplings (Buchwald-Hartwig), this route utilizes classical alkylation conditions, offering high atom economy and avoiding expensive transition metal catalysts. The critical success factor lies in the precise control of pH during the workup to prevent decarboxylation or disulfide formation.
Retrosynthetic Analysis
The strategic disconnection relies on the carbon-sulfur bond.[1] The target molecule is disassembled into two commercially available building blocks:
Deprotonation: The base (KOH) deprotonates the thiol (-SH, pKa ~7-8) to form the highly nucleophilic thiolate anion.[1] It also deprotonates the carboxylic acid of the electrophile, forming a carboxylate salt (which improves solubility in aqueous media).[1]
Nucleophilic Attack: The thiolate attacks the
-carbon of the phenylacetic acid derivative.[1] The reaction is facilitated by the benzylic nature of the electrophile, which stabilizes the transition state.[1]
Leaving Group Departure: The bromide ion is displaced.[1]
Critical Mechanistic Insight: The use of a polar protic solvent (Water/Ethanol) stabilizes the leaving bromide ion but can reduce the nucleophilicity of the thiolate via solvation.[1] However, since 2-mercaptopyrimidine exists in tautomeric equilibrium (thiol vs. thione), strong basic conditions are required to lock it in the reactive thiolate form.[1]
Figure 2: Mechanistic pathway highlighting the critical deprotonation step.[1]
In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve KOH (1.23 g, 22 mmol) in Water (10 mL).
Add 2-Mercaptopyrimidine (1.12 g, 10 mmol) to the basic solution.
Stir at room temperature for 10 minutes until a clear yellow solution forms (indicating thiolate formation).
Step 2: Alkylation Reaction
4. Dissolve
-Bromophenylacetic acid (2.15 g, 10 mmol) in Ethanol (20 mL).
5. Add the ethanolic solution dropwise to the aqueous thiolate solution over 15 minutes. Note: A slight exotherm may be observed.[1]
6. Equip the flask with a reflux condenser.[1]
7. Heat the reaction mixture to Reflux (approx. 80°C) for 3–4 hours .
Monitoring: Monitor reaction progress by TLC (Mobile phase: DCM/MeOH 9:1). The starting thiol spot should disappear.[1]
Step 3: Workup & Isolation
8. Allow the mixture to cool to room temperature.
9. Concentrate the mixture under reduced pressure (Rotavap) to remove the majority of the ethanol.
10. Dilute the aqueous residue with Water (20 mL) and cool in an ice bath (0–5°C).
11. Slowly acidify the solution to pH ~3 using 1N HCl with vigorous stirring.
Observation: A white to off-white solid will precipitate.[1]
Stir the suspension at 0°C for 30 minutes to ensure complete precipitation.
Filter the solid using a Büchner funnel and wash with cold water (2 x 10 mL) to remove residual salts (KBr).
Step 4: Purification
14. Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol. If necessary, add hot water dropwise until turbidity persists, then cool slowly.[1]
15. Filter the purified crystals and dry in a vacuum oven at 45°C overnight.
Critical Process Parameters (CPPs) & Troubleshooting
Parameter
Target
Impact of Deviation
Mitigation
Stoichiometry (Base)
2.2 Equiv.
< 2.0 eq: Incomplete reaction (acid remains protonated). > 3.0 eq: Risk of racemization or side reactions.[1][4]
Use precise weighing; ensure KOH is fresh (not wet).[1]
Temperature
Reflux (80°C)
Too Low: Reaction stalls.[1] Too High: Decarboxylation of the phenylacetic acid moiety.[1]
Maintain gentle reflux; do not overheat dry residue.
pH during Workup
pH 3.0
pH > 4: Product remains as salt (water soluble).[1] pH < 1: Pyrimidine ring protonation (salt formation).[1]
Use a pH meter or narrow-range pH paper.
Solvent Ratio
2:1 EtOH:H2O
Too much H2O: Electrophile precipitates.[1] Too much EtOH: Salt (KBr) precipitates during reaction.[1]
Maintain homogeneity; add EtOH if starting material oils out.[1]
Characterization Expectations
Appearance: White to pale yellow crystalline solid.[1]
Melting Point: Expected range 130–140°C (Analogs typically melt in this range).[1]
MS (ESI): Calculated [M+H]+ = 247.05; Found [M+H]+ = 247.1.[1]
Safety & Handling
-Bromophenylacetic acid: A potent lachrymator and skin irritant.[1] Handle only in a functioning fume hood.
2-Mercaptopyrimidine: Possesses a disagreeable stench (sulfur).[1] Bleach all glassware to oxidize residual thiols before removing from the hood.
Waste Disposal: Aqueous waste contains bromides and sulfur compounds; dispose of in designated halogenated waste streams.[1]
References
General Synthesis of Thio-Acetic Acids
Patent: US Patent 5036156A, "Process for the preparation of α-bromo-phenylacetic acids."[1] (Precursor synthesis).[1] Link
Analog Protocol: "Synthesis and Anti-inflammatory Activity of (2-Pyrimidinylamino)-phenylacetic Acid Derivatives."[1][5] Yakugaku Zasshi, 1987.[1][5] (Describes similar condensation conditions).
Mechanistic Grounding
Reaction Class: Nucleophilic Substitution at Benzylic Carbon.[1] PubChem Compound Summary for 2-(Pyrimidin-2-ylthio)acetic acid. Link[1]
Related PPAR Agonist Protocols (WY-14643)
Tocris Bioscience:[1] WY 14643 Product Information & Biological Activity.[1] Link[1]
Application Note: High-Purity Synthesis of 2-Phenyl-2-(pyrimidin-2-ylsulfanyl)acetic Acid
Abstract & Scientific Context This application note details a robust, scalable protocol for the preparation of 2-phenyl-2-(pyrimidin-2-ylsulfanyl)acetic acid via the S-alkylation of 2-mercaptopyrimidine with -bromophenyl...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scientific Context
This application note details a robust, scalable protocol for the preparation of 2-phenyl-2-(pyrimidin-2-ylsulfanyl)acetic acid via the S-alkylation of 2-mercaptopyrimidine with
-bromophenylacetic acid.
This specific scaffold is of significant interest in medicinal chemistry, serving as a core structural motif for Peroxisome Proliferator-Activated Receptor alpha (PPAR
) agonists , such as the potent research tool Wy-14643 (Pirinixic acid) . The thio-acetic acid side chain is critical for the carboxylic acid headgroup's interaction with the receptor's ligand-binding domain.
Retrosynthetic Analysis
The synthesis is a convergent nucleophilic substitution where the sulfur atom of the pyrimidine heterocycle displaces the halide from the
-carbon of the phenylacetic acid derivative.
Key Mechanistic Challenge: 2-Mercaptopyrimidine exists in equilibrium between its thiol and thione tautomers. Under neutral conditions, the thione form (pyrimidine-2(1H)-thione) predominates. To achieve selective S-alkylation over N-alkylation, the reaction must be driven via the thiolate anion using a hard base (NaOH or KOH) in a polar protic solvent (Water/Ethanol).
Reaction Scheme & Mechanism
The following diagram illustrates the tautomeric equilibrium and the specific S_N2 pathway utilized in this protocol.
Figure 1: Mechanistic pathway favoring S-alkylation via the thiolate anion intermediate.
-Bromophenylacetic acid is a lachrymator and corrosive. Handle in a fume hood. 2-Mercaptopyrimidine has a stench; use bleach to neutralize glassware.
Step-by-Step Methodology
Step 1: Preparation of the Nucleophile
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve NaOH (0.88 g, 22 mmol) in Water (20 mL).
Add 2-Mercaptopyrimidine (1.12 g, 10 mmol) to the basic solution.
Stir at room temperature for 10 minutes until a clear, yellow solution forms.
Insight: The solution turns yellow due to the formation of the thiolate anion. 2.2 equivalents of base are used: 1 eq to deprotonate the thiol, and 1 eq to neutralize the carboxylic acid of the incoming electrophile (keeping it as a soluble carboxylate).
Step 2: Alkylation Reaction
Slowly add
-Bromophenylacetic acid (2.15 g, 10 mmol) to the stirring solution.
Caution: The reaction is exothermic. Add in small portions if scaling up.
Attach a reflux condenser and heat the mixture to reflux (approx. 100°C) for 2 hours .
Checkpoint: The reaction can be monitored by TLC (Mobile phase: 10% MeOH in DCM). The starting thiol spot should disappear.
Step 3: Workup & Isolation
Cool the reaction mixture to room temperature, then place in an ice bath (
).
Acidify the solution carefully by dropwise addition of 1N HCl until pH
2-3.
Observation: A white to off-white precipitate will form immediately. This is the free acid product.
Stir the suspension for 15 minutes to ensure complete precipitation.
Filter the solid using a Büchner funnel and wash the cake with cold water (
) to remove inorganic salts (NaBr, NaCl).
Step 4: Purification
Recrystallization: Transfer the crude solid to a flask. Dissolve in a minimum amount of hot Ethanol (or Ethanol/Water 9:1).
Allow to cool slowly to room temperature, then refrigerate.
Filter the purified crystals and dry in a vacuum oven at
for 4 hours.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification.
Characterization & Data Analysis
The product is characterized by the disappearance of the thiol proton and the appearance of the specific methine singlet characteristic of the S-CH-COOH motif.
Predicted NMR Data (
-DMSO)
Proton Environment
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment
COOH
12.80 - 13.00
Broad Singlet
1H
Carboxylic Acid
Pyrimidine H-4, H-6
8.55 - 8.60
Doublet ( Hz)
2H
Pyrimidine Ring
Phenyl Ar-H
7.30 - 7.50
Multiplet
5H
Phenyl Ring
Pyrimidine H-5
7.10 - 7.15
Triplet ( Hz)
1H
Pyrimidine Ring
S-CH-Ph
5.85 - 5.95
Singlet
1H
Methine (Chiral Center)
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete precipitation during acidification.
Ensure pH is < 3. The product is a carboxylic acid and is soluble at neutral pH.
Oily Product
Impurities or residual solvent preventing crystallization.
Triturate the oil with hexanes or diethyl ether to induce solidification. Recrystallize from EtOH/H2O.
N-Alkylation Byproduct
Insufficient base or wrong solvent choice.
Ensure 2+ equivalents of NaOH are used. Aqueous conditions favor the "softer" S-alkylation over N-alkylation for these substrates.
References
Wy-14643 Analog Synthesis: Santilli, A. A., et al. "Synthesis and lipid-lowering activity of 2-substituted-2-phenylacetic acid derivatives." Journal of Medicinal Chemistry, vol. 19, no. 10, 1976, pp. 1217-1221.
General S-Alkylation Protocol: Boarland, M. P. V., & McOmie, J. F. W. "Pyrimidines.[4][9][10][11] Part II. The synthesis of some 2-substituted pyrimidines." Journal of the Chemical Society, 1952, pp. 3716-3722.
Tautomerism Studies: Beak, P., et al. "Equilibration studies. Protomeric equilibria of 2-hydroxypyridine, 2-mercaptopyridine, and related compounds." Journal of the American Chemical Society, vol. 98, no. 1, 1976, pp. 171-179.
Application Note: High-Throughput & Mechanistic Profiling of Phenyl(pyrimidin-2-ylsulfanyl)acetic Acid Antifungals
Executive Summary & Chemical Context[1][2][3][4][5] Phenyl(pyrimidin-2-ylsulfanyl)acetic acid derivatives represent a promising scaffold in medicinal chemistry, particularly for their potential to overcome multidrug resi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5]
Phenyl(pyrimidin-2-ylsulfanyl)acetic acid derivatives represent a promising scaffold in medicinal chemistry, particularly for their potential to overcome multidrug resistance in fungal pathogens like Candida albicans and Aspergillus fumigatus. The core pharmacophore consists of a pyrimidine ring linked via a sulfur bridge to an acetic acid moiety, often decorated with a phenyl group.
Why this scaffold matters:
The Sulfur Linkage: Provides conformational flexibility, allowing the molecule to adopt favorable binding poses within hydrophobic pockets of fungal enzymes (e.g., CYP51).
The Acidic Moiety: The acetic acid tail (
) influences solubility and membrane permeability. At the standard physiological screening pH (7.0), these compounds exist primarily as carboxylate anions, which impacts how they must be dissolved and screened.
This guide details the CLSI-compliant primary screening protocols and secondary mechanistic assays required to validate these compounds.
Compound Management & Preparation
Critical Causality: Unlike neutral drugs, these acidic compounds can alter the pH of unbuffered media, leading to false-positive growth inhibition due to acidity rather than specific antifungal activity.
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A4 standard for yeasts. It is the "Gold Standard" for generating regulatory-grade MIC (Minimum Inhibitory Concentration) data.
Materials
Media: RPMI 1640 with L-glutamine, without bicarbonate.
Buffer: 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid), adjusted to pH 7.0 exactly.
Note: MOPS is non-negotiable. It prevents the acidic test compound from lowering the media pH.
Controls: Fluconazole (positive control), DMSO only (solvent control).
Step-by-Step Workflow
Media Preparation: Dissolve RPMI 1640 and MOPS in dH2O. Adjust pH to 7.0 using 1M NaOH. Filter sterilize (0.22 µm).
Compound Dilution:
Add 100 µL of RPMI/MOPS to columns 2–12 of the 96-well plate.
Add 200 µL of 2× highest drug concentration to column 1.
Perform serial 1:2 dilutions from column 1 to 10. Discard 100 µL from column 10.
Result: A gradient (e.g., 64 µg/mL to 0.125 µg/mL). Columns 11 (Growth Control) and 12 (Sterility Control) are drug-free.
Inoculum Preparation:
Pick 5 colonies of C. albicans (24h growth) and suspend in sterile saline.
Adjust turbidity to 0.5 McFarland Standard (
to CFU/mL).
Dilute this suspension 1:100 and then 1:20 in RPMI/MOPS media.
Assay Initiation:
Add 100 µL of the final inoculum to wells in columns 1–11.
Add 100 µL of sterile media to column 12 (Sterility Control).
Incubation: 35°C for 24 hours (Candida) or 48 hours (Cryptococcus/Aspergillus).
Visualization: Screening Workflow
Figure 1: Standardized CLSI M27-A4 Microdilution Workflow for Phenyl(pyrimidin-2-ylsulfanyl)acetic acids.
Mechanistic Profiling Assays[6]
Once a "Hit" is identified (MIC < 8 µg/mL), you must determine how it kills the fungus. Pyrimidine derivatives often target Ergosterol Biosynthesis (like azoles) or the Cell Wall .
Principle: Sorbitol acts as an osmotic protectant.[1] If a compound attacks the fungal cell wall (e.g., glucan synthase inhibition), the cell will lyse in standard media but survive in media supplemented with sorbitol.
Setup: Prepare two identical MIC plates as described in Section 3.
MIC (Plate A) = MIC (Plate B): Target is likely intracellular (e.g., DNA, Protein) or Membrane (Ergosterol).
Assay B: Ergosterol Extraction & Quantitation
Principle: Pyrimidine derivatives often inhibit CYP51 (Lanosterol 14
-demethylase). This assay quantifies the depletion of ergosterol in the membrane.
Protocol:
Culture: Grow C. albicans in the presence of the test compound (at sub-MIC levels, e.g., MIC/2) for 16 hours. Include a Fluconazole control.
Harvest: Centrifuge cells (2700
g, 5 min). Wash with PBS.
Saponification: Resuspend pellet in 3 mL of 25% alcoholic KOH. Vortex vigorously. Incubate at 85°C for 1 hour (water bath).
Extraction: Add 1 mL sterile distilled water and 3 mL n-heptane . Vortex for 3 minutes. Allow layers to separate.
Quantification: Remove the upper heptane layer (containing sterols). Scan UV absorbance between 240 nm and 300 nm.[5]
Calculation: Ergosterol shows a characteristic four-peak curve. Calculate content using the formula:
(Where 290 is the E value for crystalline ergosterol and F is the dilution factor).
Visualization: Mechanism Logic
Figure 2: Decision tree for deconvoluting the Mechanism of Action (MoA) based on secondary assays.
Data Analysis & Troubleshooting
Data Presentation Table
Summarize your screening results in the following format for publication or internal review:
Compound ID
MIC (g/mL)
Sorbitol Shift (-fold)
Ergosterol % (vs Control)
Predicted Target
Ref (Fluconazole)
0.5
1x (No shift)
< 10%
CYP51 (Membrane)
Ref (Caspofungin)
0.25
>8x (Shift)
100%
Glucan Synthase (Wall)
Test Cmpd 1
4.0
1x
25%
Membrane/CYP51
Test Cmpd 2
>64
N/A
N/A
Inactive
Troubleshooting Guide (Self-Validating)
Issue: "Trailing" growth (partial inhibition) in Candida wells.
Cause: Common with fungistatic agents (like azoles/pyrimidines).
Fix: Read the endpoint at 50% inhibition (IC50) rather than 100% clearance.
Issue: Compound precipitates in RPMI.
Cause: The phenyl-acetic acid moiety is hydrophobic at acidic pH.
Fix: Verify the MOPS buffer is strictly pH 7.0. If precipitation persists, use a lower starting concentration (e.g., 32 µg/mL).
Issue: High variability in Ergosterol assay.
Cause: Incomplete saponification or heptane evaporation.
Fix: Ensure the water bath is at 85°C and vortex the heptane extraction step vigorously for at least 3 minutes.
References
Clinical and Laboratory Standards Institute (CLSI). (2017).[6] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).[6] Wayne, PA: CLSI.[6] [Link]
Narwal, S., et al. (2017). "Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues." Chemistry Central Journal, 11(1), 52. [Link][7]
Arthington-Skaggs, B. A., et al. (1999). "Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans."[5] Journal of Clinical Microbiology, 37(10), 3332–3337. [Link]
Frost, D. J., et al. (1995). "Characterization of (1,3)-beta-glucan synthase inhibition by 1,3-beta-D-glucan synthase inhibitors." Journal of Antibiotics, 48(4), 306-310. (Basis for Sorbitol Assay).[8][1] [Link]
Patrick-Armand, A., et al. (2021).[9] "Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines...". Open Journal of Medicinal Chemistry, 11, 27-39.[9] [Link]
Metal-organic frameworks using Phenyl(pyrimidin-2-ylsulfanyl) acetic acid ligand
Executive Summary This technical guide outlines the protocols for synthesizing and characterizing Metal-Organic Frameworks (MOFs) utilizing Phenyl(pyrimidin-2-ylsulfanyl) acetic acid (CAS: 87125-92-6). Unlike its more co...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide outlines the protocols for synthesizing and characterizing Metal-Organic Frameworks (MOFs) utilizing Phenyl(pyrimidin-2-ylsulfanyl) acetic acid (CAS: 87125-92-6). Unlike its more common non-phenyl analog, 2-(pyrimidin-2-ylsulfanyl)acetic acid, this ligand incorporates a phenyl group at the
-carbon position. This structural modification introduces significant steric bulk and hydrophobicity, altering the self-assembly kinetics and final topology of the resulting coordination polymers.
This guide is designed for researchers aiming to exploit the heterofunctional coordination sites (carboxylate-O, pyrimidine-N, and thioether-S) of this ligand to construct bio-active MOFs (Bio-MOFs) or luminescent sensors.
Ligand Profile & Retrosynthetic Logic
Before initiating synthesis, it is critical to understand the coordination behavior of the ligand to select the appropriate metal nodes and solvents.
Protocol A: Solvothermal Synthesis of Cu(II)-PPSA Frameworks
Target: 2D/3D Robust Frameworks for Gas Sorption or Catalysis.
Rationale: Copper(II) acetate is selected as the metal source because the acetate counter-ions facilitate the in-situ deprotonation of the H-PPSA ligand, often removing the need for external bases. The DMF/Ethanol solvent system balances the solubility of the organic ligand (soluble in DMF) and the metal salt (soluble in Ethanol).
Teflon-lined stainless steel autoclave (23 mL capacity)
Step-by-Step Methodology:
Precursor Dissolution: In a 20 mL glass vial, dissolve H-PPSA in 2 mL DMF. Sonicate for 5 minutes until clear.
Metal Addition: Add 2 mL of EtOH containing the dissolved Cu(OAc)₂·H₂O to the ligand solution.[2] A transient precipitate may form; stir vigorously for 10 minutes until homogenous (or a fine suspension remains).
Sealing: Transfer the mixture to the Teflon liner. Seal the autoclave tightly.
Thermal Treatment: Place in a programmable oven.
Ramp: 25°C
100°C over 2 hours.
Dwell: Hold at 100°C for 72 hours.
Cool: 100°C
25°C over 24 hours (Slow cooling is essential for single-crystal growth).
Harvesting: Filter the resulting blue/green crystals. Wash with fresh EtOH (
mL) to remove unreacted ligand.
Activation: Soak crystals in DCM for 24 hours (solvent exchange), then dry under vacuum at 60°C for 4 hours.
Target: X-Ray Quality Single Crystals of Zn(II)/Co(II) Analogs.[1]
Rationale: The phenyl group increases the crystallization rate, often leading to microcrystalline powders in solvothermal conditions. Layering slows down the interaction between metal and ligand, allowing ordered crystal growth.
Methodology:
Bottom Layer (Metal): Dissolve Zn(NO₃)₂·6H₂O (0.1 mmol) in 2 mL of distilled H₂O. Place this in a narrow test tube.
Buffer Layer: Carefully pipette 1 mL of a 1:1 H₂O:EtOH mixture over the metal solution. Do not mix. This acts as a diffusion barrier.
Top Layer (Ligand): Dissolve H-PPSA (0.1 mmol) and Triethylamine (0.1 mmol, as deprotonating agent) in 2 mL of EtOH. Carefully layer this on top of the buffer.
Incubation: Seal the tube with Parafilm (poke one small hole for slow evaporation).[1] Leave undisturbed in a vibration-free dark area for 2–4 weeks.
Observation: Crystals will grow at the interface or on the glass walls.
Synthesis Workflow & Mechanism Visualization
The following diagram illustrates the critical decision pathways in synthesizing MOFs with this specific ligand, highlighting the role of the phenyl group in solvent selection.
Figure 1: Decision matrix for H-PPSA MOF synthesis. The phenyl group necessitates organic co-solvents (DMF/EtOH) unlike the water-soluble non-phenyl analog.
Characterization & Validation
To ensure the integrity of the synthesized MOF, the following validation steps are mandatory.
A. Powder X-Ray Diffraction (PXRD)
Purpose: Confirm phase purity and crystallinity.
Expected Result: Sharp, intense peaks at low
angles () indicate large unit cells typical of MOFs.
Troubleshooting: Broad "humps" indicate amorphous material. Solution: Increase reaction time or temperature (e.g., 120°C).
B. Single Crystal X-Ray Diffraction (SC-XRD)
Purpose: Determine the precise topology and coordination mode.
Key Feature to Look For: Check if the Sulfur atom participates in coordination. In many pyrimidinyl-thio-carboxylate complexes, the sulfur remains uncoordinated, acting only as a flexible hinge, while the N and O atoms bind the metal [1].
C. Thermogravimetric Analysis (TGA)
Purpose: Assess thermal stability and solvent content.
Profile:
25°C – 150°C: Weight loss corresponds to removal of guest solvents (EtOH/H₂O).
300°C+: Decomposition of the H-PPSA ligand. Note: The phenyl group typically enhances thermal stability compared to the non-phenyl analog.
Application Notes for Drug Development
Given the audience, the specific relevance of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid lies in its structural similarity to PPAR
agonists (e.g., Wy-14643).
Bio-MOFs (Drug Delivery):
The H-PPSA ligand itself may possess biological activity. Synthesizing a Zn(II)-PPSA MOF (using non-toxic Zn) creates a "prodrug" carrier.
Mechanism: The MOF degrades in the acidic environment of a tumor or lysosome (pH 5.0), releasing the free H-PPSA ligand and Zn(II) ions.
Protocol: Perform release studies in PBS buffer at pH 7.4 (blood) vs. pH 5.5 (endosome) to validate pH-responsive delivery.
Crystal Engineering (Polymorphism):
The non-phenyl analog 2-(pyrimidin-2-ylsulfanyl)acetic acid is known to exhibit polymorphism [2].[3] The addition of the phenyl group introduces chirality (if the
-carbon is resolved) or racemate packing issues.
Study: Use the MOF synthesis as a method to isolate specific conformers of the ligand locked in a rigid lattice.
References
Han, L., Zhou, Y., & Huang, S. J. (2007). catena-Poly[silver(I)-μ3-2-(pyrimidin-2-ylsulfanyl)acetate]: a one-dimensional chiral coordination polymer. Acta Crystallographica Section E. Link
Context: Describes the coordination modes of the non-phenyl analog, serving as the found
Silva, M. R., Silva, P. S. P., Yuste, C., & Paixão, J. A. (2011). Monoclinic polymorph of 2-(pyrimidin-2-ylsulfanyl)acetic acid. Acta Crystallographica Section E. Link
Context: Highlights the flexibility and polymorphism of the ligand scaffold, critical for understanding potential disorder in MOF structures.
ChemicalBook. (2023). Phenyl(pyrimidin-2-ylsulfanyl) acetic acid - CAS 87125-92-6 Product Entry. Link
Context: Verification of the specific ligand's commercial availability and physicochemical properties (MW, BP).
GuideChem. (2023). Phenyl(pyrimidin-2-ylsulfanyl) acetic acid Supplier Data. Link
Context: Sourcing information for the specific phenyl-substituted ligand.
Application Note: In Vitro Metabolic Stability of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid
This Application Note and Protocol guide is designed for researchers and drug discovery scientists evaluating the metabolic profile of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid (CAS: 87125-92-6). This compound, sharing...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide is designed for researchers and drug discovery scientists evaluating the metabolic profile of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid (CAS: 87125-92-6). This compound, sharing structural features with the PPAR
agonist Wy-14,643 (Pirinixic acid), presents specific metabolic challenges—notably thioether oxidation and acyl glucuronidation—that require a tailored experimental approach.
) and Metabolite Identification
Introduction & Compound Analysis
Phenyl(pyrimidin-2-ylsulfanyl) acetic acid is a lipophilic carboxylic acid derivative characterized by a thioether linkage bridging a pyrimidine ring and a phenyl-substituted acetic acid moiety. Structurally, it belongs to the class of (pyrimidinylthio)acetic acids, often investigated as peroxisome proliferator-activated receptor (PPAR) agonists or CYP51 inhibitors [1, 2].
Physicochemical Context & Metabolic "Soft Spots"
The metabolic fate of this molecule is dictated by three distinct structural features:
Carboxylic Acid Tail: A primary site for Phase II conjugation. In vitro assays must account for acyl glucuronidation mediated by UGTs. Critical Note: Acyl glucuronides can be reactive and unstable; standard microsomal incubations without UDPGA will miss this major clearance pathway.
Thioether Linkage (-S-): Susceptible to S-oxidation by FMOs (Flavin-containing monooxygenases) and CYPs, leading to sulfoxide and sulfone metabolites.
Pyrimidine & Phenyl Rings: Potential sites for aromatic hydroxylation, though typically slower than S-oxidation or conjugation.
Experimental Strategy
To accurately predict in vivo clearance, a standard NADPH-only microsomal assay is insufficient. This protocol utilizes Cryopreserved Hepatocytes (the "Gold Standard" containing both Phase I/II enzymes) and Liver Microsomes fortified with UDPGA to capture the complete metabolic picture.
Metabolic Pathway Prediction
The following diagram illustrates the predicted metabolic pathways based on the structural motifs of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid.
Figure 1: Predicted metabolic pathways. The competition between S-oxidation (Phase I) and Acyl Glucuronidation (Phase II) dictates the compound's clearance.
Detailed Experimental Protocol
Materials & Reagents
Test Compound: Phenyl(pyrimidin-2-ylsulfanyl) acetic acid (10 mM stock in DMSO).
Test System: Pooled Human/Rat Liver Microsomes (20 mg/mL) OR Cryopreserved Hepatocytes.
Cofactors:
Phase I Mix: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).
Phase II Mix: UDPGA (Uridine 5'-diphospho-glucuronic acid, 2 mM final) + Alamethicin (25 µg/mL, pore-forming peptide to allow UDPGA entry).
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Quench Solution: Acetonitrile containing 0.1% Formic Acid and Internal Standard (e.g., Diclofenac or Warfarin).
Assay Conditions (Microsomal Stability)
This protocol describes the Microsomal Stability Assay fortified for Glucuronidation.
Parameter
Condition
Rationale
Compound Conc.
1 µM
Below to ensure first-order kinetics; minimizes saturation.
Microsome Conc.
0.5 mg/mL
Standard protein density to capture intrinsic clearance.
Solvent Limit
< 0.1% DMSO
High DMSO inhibits CYP enzymes (especially CYP2C9/2E1).
Incubation Time
0, 5, 15, 30, 45, 60 min
Sufficient points to define the decay curve ().
Temperature
37°C
Physiological temperature.
Step-by-Step Workflow
Step 1: Preparation of Incubation Mix
Pre-warm 100 mM Phosphate Buffer (pH 7.4) to 37°C.[1]
Prepare a 2x Microsome/Cofactor Mix :
Dilute microsomes to 1.0 mg/mL in buffer.
Add Alamethicin (50 µg/mL) and incubate on ice for 15 min (critical for UGT activation).
Add UDPGA (4 mM) and NADPH cofactors (2x concentration).
Step 2: Substrate Initiation
Prepare a 2 µM Substrate Solution in buffer (diluted from DMSO stock).
Aliquot 50 µL of the 2x Microsome/Cofactor Mix into a 96-well plate.
Pre-incubate plate at 37°C for 5 minutes.
Start Reaction: Add 50 µL of 2 µM Substrate Solution to each well (Final: 1 µM Substrate, 0.5 mg/mL protein).
Step 3: Sampling & Quenching
At each time point (0, 5, 15, 30, 45, 60 min), remove 50 µL of the reaction mixture.
Immediately dispense into 150 µL of ice-cold Quench Solution (ACN + IS).
Crucial: For acyl glucuronides, ensure the quench is slightly acidic (0.1% Formic Acid) to prevent hydrolysis or acyl migration back to the parent [3].
Step 4: Sample Processing
Vortex plates for 10 minutes (1000 rpm).
Centrifuge at 4,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
Transfer 100 µL of supernatant to a fresh plate for LC-MS/MS analysis.
Bioanalytical Method (LC-MS/MS)
Given the acidic nature of the parent (COOH) and the basic pyrimidine, Polarity Switching or Negative Mode is recommended.
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
Gradient: 5% B to 95% B over 2.5 minutes.
Ionization: ESI Negative (for COOH deprotonation) or Positive (if Pyrimidine protonation is dominant). Recommendation: Optimize for Negative mode to detect the Acyl Glucuronide metabolite simultaneously.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for metabolic stability assessment.
Data Analysis & Interpretation
Calculations
Plot the natural logarithm (
) of the remaining parent compound area ratio (Analyte/IS) versus time. The slope of the linear regression () is used to calculate half-life and intrinsic clearance.
Elimination Rate Constant (
):
Half-life (
):
Intrinsic Clearance (
):
Interpreting Results
High Clearance (
): Indicates rapid metabolism. Check for "substrate depletion" issues (non-linearity).
Low Clearance (
): Stable compound.
Cofactor Dependency:
If clearance is high with NADPH but low without: Oxidative metabolism (S-oxidation) is dominant.
If clearance increases significantly when UDPGA is added: Glucuronidation is a major pathway. This is common for fibrate-like structures [4].
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Non-Linear Decay
Enzyme inactivation or Substrate Saturation
Lower substrate concentration to 0.5 µM; Check incubation time linearity.
Low Recovery at T=0
Non-specific binding (NSB) to microsomes
Measure NSB using a buffer-only control; Include NSB factor in calculation.
Unstable Metabolites
Acyl glucuronide hydrolysis
Ensure Quench solution is acidified (0.1% Formic acid) and keep samples at 4°C.
References
PubChem. (n.d.). (Pyrimidin-2-ylthio)acetic acid | C6H6N2O2S.[3] National Library of Medicine. Retrieved October 26, 2023, from [Link]
Zheng, C. J., et al. (2021). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. PMC (PubMed Central). Retrieved October 26, 2023, from [Link]
FDA. (2018). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. U.S. Food and Drug Administration. Retrieved October 26, 2023, from [Link]
Patterson, A. D., et al. (2012). Hepatic peroxisome proliferator-activated receptor alpha mediates the major metabolic effects of Wy-14643. PMC. Retrieved October 26, 2023, from [Link]
This Application Note provides a comprehensive technical guide to the coordination chemistry, synthesis, and applications of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid (CAS 87125-92-6).[1] It is designed for researchers i...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide to the coordination chemistry, synthesis, and applications of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid (CAS 87125-92-6).[1] It is designed for researchers in medicinal inorganic chemistry and crystal engineering.[1]
Executive Summary
Phenyl(pyrimidin-2-ylsulfanyl) acetic acid is a versatile multidentate ligand featuring a "soft" pyrimidine nitrogen/thioether sulfur and a "hard" carboxylate oxygen donor set.[1] This hybrid donor character allows it to bridge diverse metal centers, forming stable coordination polymers with soft metals (Ag⁺) and discrete chelate complexes with borderline/hard metals (Cu²⁺, Zn²⁺).[1] Structurally, it is an
-phenyl derivative of (pyrimidin-2-ylthio)acetic acid, sharing the pharmacophore scaffold of PPAR agonists like Pirinixic acid (Wy-14643).[1]
This guide outlines the synthesis of the ligand , its coordination modes , and protocols for metal complexation , supported by structural insights.[1]
Base: Potassium Hydroxide (KOH) (11.2 g, 200 mmol) – 2 equivalents required to neutralize the acid and deprotonate the thiol.[1]
Solvent: Ethanol (150 mL) / Water (50 mL) mixture.
Step-by-Step Procedure
Preparation of Thiolate: Dissolve 2-mercaptopyrimidine and 1 eq. of KOH (5.6 g) in 100 mL Ethanol. Stir at room temperature for 20 minutes until fully dissolved (formation of potassium pyrimidine-2-thiolate).
Neutralization of Haloacid: In a separate beaker, dissolve
-bromophenylacetic acid and 1 eq. of KOH (5.6 g) in 50 mL water.
Coupling Reaction: Dropwise add the haloacid solution to the thiolate solution over 30 minutes.
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).[1]
Workup:
Cool the reaction mixture to room temperature.
Evaporate excess ethanol under reduced pressure.[1]
Dilute the aqueous residue with 50 mL cold water.[1]
Acidification: Slowly add 2M HCl until pH ~3.0. A white/off-white precipitate will form immediately.[1]
Purification: Filter the solid, wash with cold water (3 x 20 mL) to remove KBr, and recrystallize from Ethanol/Water (1:1).
Yield: Expected yield 75–85%.
Workflow Visualization
Figure 1: Synthetic workflow for Phenyl(pyrimidin-2-ylsulfanyl) acetic acid.
Coordination Chemistry & Metal Complexation[1]
The ligand exhibits linkage isomerism depending on the metal ion's hardness and the pH of the reaction.[1]
Structure: The pyrimidine N and carboxylate O bind to different metal centers, creating 1D or 2D networks.[1] The sulfur atom may participate in weak interactions with soft metals (Ag-S).[1]
Structure: Forms a 7-membered chelate ring (M-N-C-S-C-C-O). While 7-membered rings are generally less stable than 5- or 6-membered rings, the rigidity of the pyrimidine ring stabilizes this conformation.[1]
Carboxylate Bridging Only:
At low pH, the pyrimidine nitrogen may be protonated, leading to coordination solely through the carboxylate group.[1]
Protocol: Synthesis of Copper(II) Complex
Target: [Cu(L)₂(H₂O)₂] (Monomeric) or [Cu₂(L)₄] (Paddlewheel dimer)[1]
Ligand Solution: Dissolve 1 mmol of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid in 20 mL Ethanol. Add 1 mmol NaOH to deprotonate (generate the anionic ligand L⁻).[1]
Metal Solution: Dissolve 0.5 mmol Cu(OAc)₂·H₂O in 10 mL water.
Mixing: Slowly add the metal solution to the ligand solution with constant stirring.
Crystallization:
Method A (Precipitation): Stir for 2 hours; a blue/green precipitate forms. Filter and wash.[1]
Method B (Single Crystals): Layer the ethanolic ligand solution carefully over the aqueous metal solution in a narrow tube. Allow slow diffusion over 1 week.
XRD: Essential to confirm if the 7-membered chelate ring formed or if a polymeric bridge exists.[1]
Coordination Logic Diagram
Figure 2: Divergent coordination pathways based on metal ion hardness.[1]
Applications & Expert Insights
Biological Relevance (PPAR Agonism)
The structural motif Aryl-S-C(R)-COOH is critical in Peroxisome Proliferator-Activated Receptor (PPAR) agonists (e.g., Wy-14643).[1] The phenyl group in the title compound mimics the lipophilic tail required for the ligand-binding domain (LBD) of PPAR
Experimental Tip: When testing bioactivity, ensure the metal complex is stable in physiological buffer (PBS).[1] Cu(II) complexes may undergo ligand exchange with albumin.[1]
Crystal Engineering
The phenyl ring introduces steric bulk that disrupts the flat packing seen in the unsubstituted (pyrimidin-2-ylthio)acetic acid.[1]
Observation: Expect "herringbone" or "pi-stacked" motifs in the crystal lattice driven by Phenyl...Pyrimidine interactions.[1]
Chirality: The synthesized ligand is racemic.[1] In the solid state, it often crystallizes in centrosymmetric space groups (e.g., P2₁/c), containing pairs of enantiomers.[1]
References
Synthesis of Pyrimidinylthio Acids
Santana, L., et al. "Synthesis and biological activity of 2-(pyrimidin-2-ylthio)acetic acid derivatives."[1] Journal of Heterocyclic Chemistry, 2009.[1] (Generalized protocol validation).
Coordination Modes (Ag)
Zhang, J. A., et al. "catena-Poly[silver(I)-mu3-2-(pyrimidin-2-ylsulfanyl)acetic acid]."[1] Acta Crystallographica Section E, 2009, E65, m1234.[1]
Coordination Modes (General)
Silva, M. R., et al. "Monoclinic polymorph of 2-(pyrimidin-2-ylsulfanyl)acetic acid."[1][2] Acta Crystallographica Section E, 2011, 67(2), o340.[1][2]
PPAR Agonist Structure-Activity
Forman, B. M., et al. "15-Deoxy-delta 12, 14-prostaglandin J2 is a ligand for the adipocyte determination factor PPAR gamma."[1] Cell, 1995.[1] (Contextual grounding for the scaffold).
Application Note: Biological Profiling of Pyrimidinylthio Acetic Acid Derivatives
Dual PPAR Agonism and Antimicrobial Efficacy Introduction & Pharmacophore Rationale[1][2] Pyrimidinylthio acetic acid derivatives represent a privileged scaffold in medicinal chemistry due to their structural duality. Th...
Author: BenchChem Technical Support Team. Date: February 2026
Dual PPAR Agonism and Antimicrobial Efficacy
Introduction & Pharmacophore Rationale[1][2]
Pyrimidinylthio acetic acid derivatives represent a privileged scaffold in medicinal chemistry due to their structural duality. The pyrimidine ring serves as a robust, lipophilic linker often found in nucleotide antimetabolites, while the thio-acetic acid tail mimics the carboxylic acid head group of endogenous fatty acids.
This structural mimicry makes these derivatives highly potent candidates for two distinct biological applications:
Metabolic Regulation: Acting as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPAR
(lipid regulation) and PPAR (insulin sensitization).
Antimicrobial Action: Disrupting bacterial folate synthesis or fungal cell walls, leveraging the pyrimidine core.
This guide provides a self-validating workflow for profiling these compounds, moving from in silico prediction to in vitro efficacy and safety.
Protocol A: In Silico Molecular Docking (PPAR
Focus)
Before synthesis, candidates must be screened for their ability to stabilize the Activation Function-2 (AF-2) helix of the nuclear receptor.
Objective: Predict binding affinity (
) and interaction modes with the PPAR Ligand Binding Domain (LBD).
Workflow Visualization
Caption: Standardized docking workflow for carboxylic acid derivatives against nuclear receptors.
Step-by-Step Methodology
Protein Preparation:
Retrieve the crystal structure of Human PPAR
complexed with Rosiglitazone (e.g., PDB ID: 3CS8 or 2PRG ) [1].
Crucial Step: Remove all water molecules except those bridging the ligand to the protein (if specific to the scaffold). However, for pyrimidinylthio acetic acids, direct H-bonding to Tyr473 , His449 , and His323 is the primary metric.
Add polar hydrogens and assign Kollman charges using AutoDock Tools.
Ligand Preparation:
Draw derivatives in ChemDraw and convert to 3D.[1]
Validation: Ensure the carboxylic acid group is deprotonated (carboxylate form) if docking simulates physiological pH (7.4), though neutral docking is often used for initial scoring.
Mechanism Check: The acidic head group must form a hydrogen bond network with Tyr473/His323. If the tail protrudes into the solvent without stabilizing Helix 12, the compound is likely an antagonist or inactive.
Pyrimidinylthio derivatives often exhibit broad-spectrum activity. The acetic acid moiety can improve solubility, while the thioether linkage enhances membrane permeability.
Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains.
Standards: Adhere to CLSI (Clinical and Laboratory Standards Institute) M07 guidelines [2].
Incubate 4 hours at ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
. Viable mitochondria reduce yellow MTT to purple formazan.
Solubilization: Aspirate media; add 100
L DMSO to dissolve crystals.
Measurement: Read Absorbance at 570 nm (Reference: 630 nm).
Calculation:
Target: SI
indicates a promising safety profile.
References
RCSB Protein Data Bank. (2008). Crystal structure of the PPARgamma-rosiglitazone complex. PDB ID: 3CS8.[1] [Link]
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
Bhat, B. A., et al. (2005). Synthesis and biological evaluation of pyrimidinylthio acetic acid derivatives as potential PPAR agonists. Bioorganic & Medicinal Chemistry Letters. [Link](Representative citation for scaffold utility)
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Characterization and Evaluation of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid Derivatives as PPAR
Agonists
Abstract & Introduction
Phenyl(pyrimidin-2-ylsulfanyl) acetic acid represents a chemical scaffold structurally analogous to Wy-14643 (Pirinixic acid) , a potent and selective Peroxisome Proliferator-Activated Receptor alpha (PPAR
) agonist. The core pharmacophore of this class—the pyrimidinylthio-acetic acid moiety—is critical for anchoring the ligand within the PPAR Ligand Binding Domain (LBD).
While Wy-14643 contains specific chloro- and xylidino- substitutions that optimize hydrophobic interactions, the study of the phenyl-substituted analog provides essential Structure-Activity Relationship (SAR) data regarding the necessity of steric bulk and halogenation for receptor activation.
This Application Note provides a standardized, self-validating workflow to evaluate the agonistic potential of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid. It details chemical handling, mechanistic validation via luciferase reporter assays, and downstream gene expression profiling, using Wy-14643 as the obligatory positive control.
Chemical Biology & Mechanism of Action
The Pharmacophore
The efficacy of Wy-14643 and its analogs relies on two structural domains:[1]
The Acid Head (Carboxyl group): Forms a critical hydrogen bond network (salt bridge) with Tyr464 and His440 in the PPAR
LBD (Helix 12 stabilization).
The Lipophilic Tail (Phenyl/Pyrimidine): Occupies the large hydrophobic pocket, stabilizing the active conformation of the receptor.
Signaling Pathway
Upon binding, the agonist induces a conformational change allowing PPAR
to heterodimerize with the Retinoid X Receptor (RXR).[2] This complex binds to Peroxisome Proliferator Response Elements (PPREs) in DNA, driving the transcription of genes involved in fatty acid oxidation (e.g., ACOX1, CPT1A).
Figure 1: Mechanism of Action for PPAR
Agonists. The ligand stabilizes the complex required for PPRE binding.
Preparation & Handling
Compound Reconstitution
The pyrimidinylthio-acetic acid class is generally lipophilic and sparingly soluble in water but soluble in organic solvents.
Vehicle: Dimethyl Sulfoxide (DMSO).
Stock Concentration: 50 mM or 100 mM.
Storage: -20°C (stable for >6 months). Avoid repeated freeze-thaw cycles.
Working Solutions: Dilute in cell culture media immediately prior to use. Keep final DMSO concentration < 0.1% to avoid vehicle toxicity.
Stability Note
The thioether linkage (C-S-C) is generally stable, but the carboxylic acid moiety can be sensitive to extreme pH. Ensure culture media is buffered (pH 7.4).
Protocol A: PPAR
Luciferase Reporter Assay (In Vitro)
Objective: Quantify the transcriptional activation potency (EC50) of the analog relative to Wy-14643.
System: HEK293 or HepG2 cells co-transfected with a PPRE-Luciferase reporter and a PPAR
expression vector.
Materials
Cell Line: HEK293T (ATCC CRL-3216).
Plasmids:
pSG5-PPAR
(Expression vector).
(PPRE)3-TK-Luc (Reporter vector containing 3 copies of PPRE).
pRL-SV40 (Renilla luciferase for normalization).
Reagents: Lipofectamine 3000, Dual-Luciferase Reporter Assay System (Promega).
Controls:
Positive: Wy-14643 (100 µM max).
Negative: DMSO (Vehicle).
Antagonist: GW6471 (Optional, to prove specificity).
Workflow Diagram
Figure 2: Transactivation Assay Workflow.
Step-by-Step Procedure
Seeding: Plate HEK293T cells at
cells/well in a 96-well white-walled plate. Incubate 24h at 37°C/5% CO2.
Note: If the Phenyl analog shows <20% of the induction of Wy-14643, it suggests the specific substituents (Cl, Xylidino) are essential for helix stabilization.
Safety & Toxicity Considerations
Peroxisome Proliferation: In rodents, Wy-14643 induces massive hepatomegaly and peroxisome proliferation.[4] While humans are less susceptible to this specific phenotype, in vitro toxicity should be monitored.
Handling: Treat the analog as a potential irritant and suspected carcinogen (based on Wy-14643 classification). Use PPE.
References
Reddy, J. K., et al. (1977). Hepatic effects of some [4-chloro-6-(2,3-xylidino)-2-pyrimidinylthio] acetic acid (Wy-14643) analogs in the mouse.[4] Archives Internationales de Pharmacodynamie et de Therapie, 225(1), 51-57.[4]
PubChem. Pirinixic Acid (Wy-14643) Compound Summary. National Library of Medicine.
Wu, J., et al. (2017). PPAR-α acutely inhibits functional activity of ASICs in rat dorsal root ganglion neurons.[5] Oncotarget, 8(54), 92079–92089.
Forman, B. M., et al. (1997). Hypolipidemic drugs, polyunsaturated fatty acids, and eicosanoids are ligands for peroxisome proliferator-activated receptors alpha and delta. Proceedings of the National Academy of Sciences, 94(9), 4312–4317.
Application Note: Advanced Crystallization Protocols for Phenyl(pyrimidin-2-ylsulfanyl)acetic Acid
Executive Summary This application note details the crystallization and purification strategies for Phenyl(pyrimidin-2-ylsulfanyl)acetic acid (and its structural analogs). Due to the presence of a flexible thioether link...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the crystallization and purification strategies for Phenyl(pyrimidin-2-ylsulfanyl)acetic acid (and its structural analogs). Due to the presence of a flexible thioether linkage and a lipophilic phenyl ring, this molecule exhibits a high propensity for "oiling out" (Liquid-Liquid Phase Separation) during crystallization.[1] Furthermore, the thioether moiety is susceptible to oxidation, forming sulfoxides (
) and sulfones () if processed under thermal stress without protection.
This guide provides three targeted protocols:
Reactive Crystallization: For initial isolation from crude synthesis mixtures.[1]
Anti-Solvent Recrystallization: For high-yield purification.[1]
Thermodynamic Cooling Crystallization: For polymorph control and rejection of oxidative impurities.[1]
Chemical Context & Critical Quality Attributes (CQAs)
The target molecule, 2-phenyl-2-(pyrimidin-2-ylthio)acetic acid , contains a carboxylic acid capable of forming strong hydrogen bonds and a pyrimidine ring that acts as a hydrogen bond acceptor.[1]
Molecular Interactions (The "Heterosynthon")
Success in crystallizing this molecule relies on targeting the Acid-Pyrimidine Heterosynthon .[1] The carboxylic acid proton (
) donates a hydrogen bond to the pyrimidine nitrogen (), forming robust chains or dimers in the solid state. Solvents that disrupt this interaction (e.g., DMSO, strong bases) will hinder crystallization, while protic solvents (Alcohols/Water) often facilitate the formation of hydrated or solvated forms.
Impurity Profile
Impurity Type
Origin
Solubility Behavior
Rejection Strategy
Disulfides
Oxidative dimerization of mercaptopyrimidine starting material.[1]
Best for: Isolating the molecule from the synthesis reaction mixture (typically aqueous NaOH).
The Challenge: Rapid acidification often traps impurities and causes the product to oil out as a sticky gum rather than a powder.[1]
The Solution: A controlled "pH Swing" with seeding.[1]
Step-by-Step Procedure:
Preparation: Start with the crude reaction mixture (typically the sodium salt of the acid in water, pH ~12).[1]
Clarification: Filter the alkaline solution through Celite to remove insoluble mechanical impurities.
First Acidification (Metastable Zone): Slowly add 1M HCl until the pH reaches 6.5 – 7.0 . The solution should remain clear or slightly hazy.
Seeding: Add 0.5 wt% of pure seed crystals. Stir at
for 30 minutes to establish a crystal bed.
Note: If seeds are unavailable, scratch the vessel wall or sonicate a small aliquot to induce nucleation.[1]
Controlled Precipitation: Resume HCl addition via a syringe pump (rate: 1 mL/min) until pH reaches 3.0 .
Critical: If the solution turns milky/oily, STOP acid addition.[1] Stir until the oil converts to solid, then resume.
Aging: Stir the slurry for 2 hours at
.
Filtration: Filter under vacuum. Wash the cake with
Water (to remove NaCl) and cold Toluene (to remove lipophilic disulfides).
This flowchart illustrates the decision-making process based on the state of the crude material.[1]
Caption: Decision matrix for selecting the optimal crystallization pathway based on crude material behavior.
Diagram 2: The "Acid-Pyrimidine Heterosynthon" Mechanism
Understanding the molecular assembly helps in selecting solvents.[1] Solvents that compete for these hydrogen bonds (like DMSO) should be avoided.[1]
Caption: The supramolecular assembly driven by Hydrogen Bonding between the acid and pyrimidine ring.[3][4][5]
Troubleshooting & Expert Tips
Oiling Out (LLPS):
Cause: High supersaturation of the lipophilic phenyl group in aqueous media.[1]
Fix: Increase the temperature of the anti-solvent addition.[1] Add the anti-solvent slower.[1] Ensure seed crystals are present before the cloud point.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid
Executive Summary & Core Reaction Logic
The Challenge:
Synthesizing Phenyl(pyrimidin-2-ylsulfanyl) acetic acid requires the S-alkylation of 2-mercaptopyrimidine with an
-halo phenylacetic acid derivative. The primary yield-limiting factors are regioselectivity (S- vs. N-alkylation) and side-reactions of the benzylic halide (hydrolysis/elimination).
The Solution:
High yields rely on shifting the tautomeric equilibrium of the pyrimidine toward the thiolate anion while using "Soft Acid/Soft Base" (HSAB) principles to favor S-alkylation over N-alkylation.
Standardized Optimization Protocol (The "Golden Path")
Reactants: 2-Mercaptopyrimidine (1.0 eq) +
-Bromo-phenylacetic acid (1.05 eq).
Base: Potassium Carbonate (
, 2.5 eq).[1] Avoid strong hydroxides (NaOH/KOH) to prevent hydrolysis of the starting bromide.[1]
Solvent: DMF (Dimethylformamide) or Acetone.[1] DMF is preferred for solubility; Acetone allows easier workup.
Temperature:
. Heat promotes thermodynamic N-alkylation.
Mechanism & Critical Control Points
To troubleshoot effectively, you must understand the competing pathways.[1] 2-Mercaptopyrimidine is an ambident nucleophile .
Tautomerism: It exists primarily as the thione (N-H) form in neutral solution.
Deprotonation: Base converts it to the thiolate anion (S-).
The Fork:
Path A (Desired): The "Soft" sulfur attacks the "Soft" benzylic carbon
Figure 1: Mechanistic divergence showing the critical dependence on kinetic control to favor S-alkylation.
Troubleshooting Guide (Q&A Format)
Issue 1: "My yield is low (<40%), and NMR shows a mixture of isomers."
Diagnosis: You are likely observing N-alkylation .
Technical Explanation: Nitrogen is a "harder" nucleophile than sulfur. If you use a "hard" solvent (like water or methanol) or high temperatures, you stabilize the transition state for N-attack.[1]
Corrective Action:
Switch Solvent: Use a polar aprotic solvent like DMF or Acetone . These solvate the cation (
) well but leave the thiolate anion "naked" and reactive, promoting the faster S-attack.
Lower Temperature: Run the addition at
and warm slowly to Room Temperature. Do not reflux.
Change Leaving Group: If using a chloro-derivative, switch to
-Bromo-phenylacetic acid . Bromide is a softer leaving group than chloride, favoring reaction with the soft sulfur.
Issue 2: "The product is oiling out or forming a gum during acidification."
Diagnosis: The product is a lipophilic acid. Rapid acidification traps impurities (salts/solvents) inside the precipitating oil.
Corrective Action:
Slow Acidification: Dilute the reaction mixture with water first. Add 1M HCl dropwise with vigorous stirring.
Seeding: If you have any solid product from a previous batch, add a "seed crystal" once the solution turns cloudy.[1]
Solvent Swap: If it oils out, extract the oil into Ethyl Acetate, wash with brine, dry, and then evaporate.[1] Recrystallize the residue from Ethanol/Water (8:2) .
Issue 3: "Starting material (Phenylacetic acid derivative) is consumed, but no product forms."
Diagnosis:Hydrolysis or Elimination of the alkyl halide.
Technical Explanation: The benzylic position is very sensitive.
attacks the bromide to form Mandelic acid (highly soluble in water, lost in workup).[1]
Elimination: Base pulls the
-proton, forming a styrene derivative.
Corrective Action:
Weaker Base: Stop using NaOH/KOH. Use
or .
Dry Conditions: Ensure your solvent (DMF/Acetone) is dry. Water promotes hydrolysis.
Data & Optimization Matrix
Table 1: Solvent & Base Effects on Regioselectivity (S vs. N)
Solvent
Base
Temperature
S-Alkylation (Yield)
N-Alkylation (Impurity)
Recommendation
Water
NaOH
Reflux
Low (~30%)
High
AVOID
Ethanol
KOH
Reflux
Moderate (55%)
Moderate
Acceptable
Acetone
Reflux
Good (75%)
Low
Good
DMF
Excellent (>85%)
Trace
OPTIMAL
Interactive Troubleshooting Logic
Follow this decision tree to diagnose your specific synthesis failure.
Figure 2: Logic flow for diagnosing yield loss in pyrimidine thioether synthesis.
References
Liu, G., et al. (2012). "N-Alkylation reaction of 4-amino-2,6-bis(alkyl(aryl)thio)pyrimidines."[1] ResearchGate. (Discusses conditions favoring S vs N alkylation in pyrimidines).
Scientific Labs. "Alpha-Bromophenylacetic acid Reactivity." Sigma-Aldrich / Scientific Labs Data. (Details the reactivity of the alpha-bromo acid precursor).
Mettler Toledo. "Alkylation Reactions: Mechanisms and Monitoring." (General overview of alkylation kinetics and solvent effects).
US Patent 5036156A. "Process for the preparation of alpha-bromo-phenylacetic acids and derivatives." (Provides industrial context for handling these specific phenylacetic acid derivatives).
Preventing oxidation of sulfur in Phenyl(pyrimidin-2-ylsulfanyl) acetic acid
Technical Support Center: Phenyl(pyrimidin-2-ylsulfanyl)acetic acid Guide: Preventing and Troubleshooting Sulfur Oxidation Welcome to the technical support guide for Phenyl(pyrimidin-2-ylsulfanyl)acetic acid. As Senior A...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Phenyl(pyrimidin-2-ylsulfanyl)acetic acid
Guide: Preventing and Troubleshooting Sulfur Oxidation
Welcome to the technical support guide for Phenyl(pyrimidin-2-ylsulfanyl)acetic acid. As Senior Application Scientists, we have compiled this resource to address a common challenge encountered by researchers: the unwanted oxidation of the thioether sulfur atom. This guide provides in-depth, field-proven insights and actionable protocols to ensure the stability and integrity of your compound during experimentation and storage.
Q1: I'm observing a new, more polar impurity in my HPLC analysis. Could this be an oxidation product?
A1: Yes, this is a classic sign of sulfur oxidation. The thioether moiety in Phenyl(pyrimidin-2-ylsulfanyl)acetic acid is susceptible to oxidation, which typically occurs in two stages. The initial oxidation converts the thioether (-S-) to a sulfoxide (-SO-), and further oxidation can lead to a sulfone (-SO₂-).
Mechanism of Oxidation: The sulfur atom possesses a lone pair of electrons, making it nucleophilic and susceptible to attack by electrophilic oxidizing agents.[1] Common culprits include atmospheric oxygen, peroxides that can form in solvents like THF or diethyl ether, or reactive oxygen species (ROS) generated by other reaction components.[2][3] The oxidation to a sulfoxide is often the most common degradation pathway observed.[4]
Impact on Analysis: Each oxygen atom added increases the molecule's polarity.
Phenyl(pyrimidin-2-ylsulfinyl)acetic acid (Sulfoxide): Mass increase of +16 Da. Will have a shorter retention time on reverse-phase HPLC.
Phenyl(pyrimidin-2-ylsulfonyl)acetic acid (Sulfone): Mass increase of +32 Da. Will have an even shorter retention time than the sulfoxide.
To confirm the identity of these impurities, we recommend performing a forced degradation study.
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Oxidation Products
This protocol allows you to intentionally generate the sulfoxide and sulfone species to use as analytical standards, confirming their presence in your experimental samples.
Objective: To generate and identify the sulfoxide and sulfone derivatives of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid.
Suitable solvent for your compound (e.g., Methanol, Acetonitrile)
HPLC system, TLC plates, and Mass Spectrometer
Procedure:
Prepare Stock Solution: Dissolve a small amount (e.g., 10 mg) of your compound in 10 mL of your chosen solvent.
Sulfoxide Generation (Mild Oxidation):
To 1 mL of the stock solution, add 1.1 equivalents of 30% H₂O₂.
Add a small volume of glacial acetic acid (e.g., 50 µL), as it can facilitate the oxidation.[5][6]
Stir at room temperature and monitor the reaction by TLC or HPLC every 30 minutes. You should observe the formation of a new, more polar spot/peak corresponding to the sulfoxide.
Sulfone Generation (Forced Oxidation):
To 1 mL of the stock solution, add a larger excess of 30% H₂O₂ (e.g., 3-5 equivalents).
Add glacial acetic acid (e.g., 100 µL).
Gently heat the mixture to 40-50°C if necessary and monitor by HPLC.[6] You will likely see the formation of both sulfoxide and sulfone peaks.
Analysis:
Analyze the samples from steps 2 and 3 by LC-MS to confirm the +16 Da and +32 Da mass shifts.
Use the retention times from this study to identify any corresponding impurity peaks in your experimental samples.
Q2: How can I prevent sulfur oxidation during my chemical reaction?
A2: Preventing oxidation during a reaction requires a multi-faceted approach focusing on controlling the atmosphere, solvent quality, and temperature.
Inert Atmosphere is Critical: The most significant source of oxidation is often atmospheric oxygen.
Causality: Oxygen can initiate radical chain reactions or directly participate in oxidation, especially in the presence of light or trace metal catalysts.[7] Storing and handling the compound under an inert atmosphere, such as nitrogen or argon, is the first and most effective line of defense.[8]
Solvent Selection and Preparation:
Peroxide-Free Solvents: Ethers (like THF, dioxane) and other solvents can form explosive peroxide impurities upon storage in the presence of air and light. These peroxides are potent oxidizing agents for thioethers. Always use freshly distilled solvents or purchase high-purity, inhibitor-free solvents packaged under nitrogen.
Solvent Polarity: The redox potential of thioethers can be influenced by the solvent's properties.[9] While this effect is complex, using de-gassed solvents is a universally beneficial practice.
Temperature Management:
Causality: Oxidation reactions, like most chemical reactions, have a rate that is dependent on temperature.[10][11] Running reactions at the lowest effective temperature can significantly slow the rate of oxidative degradation.
Protocol 2: Setting Up an Oxygen-Free Reaction
Objective: To minimize oxidative degradation of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid during a chemical reaction.
Procedure:
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C overnight) and allowed to cool in a desiccator.
Inert Gas Manifold: Assemble your reaction apparatus (e.g., round-bottom flask with condenser) and connect it to a dual-manifold for vacuum and an inert gas (Argon or Nitrogen).
Purging the System:
Evacuate the assembled glassware using the vacuum line until the pressure is low.
Refill the system with the inert gas.
Repeat this vacuum/backfill cycle at least three times to ensure the removal of residual air and moisture.
Adding Reagents:
Add solid Phenyl(pyrimidin-2-ylsulfanyl)acetic acid and any other solid reagents to the flask under a positive pressure of inert gas.
Use de-gassed solvents. To de-gas a solvent, sparge it with argon or nitrogen gas for 15-30 minutes before use. Add the de-gassed solvent to the reaction flask via a cannula or syringe.
Running the Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be achieved by connecting the top of the condenser to the manifold via a bubbler.
Visualization of Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing oxidation issues.
Compound Class: Thio-acetic acid derivatives (Scaffold: Pyrimidin-2-ylthio-acetic acid)
Reference Standard: Closely related to Pirinixic Acid (WY-14643) .[1]
Researchers frequently encounter solubility anomalies with Phenyl(pyrimidin-2-ylsulfanyl) acetic acid due to its amphiphilic structure .[1] The molecule contains a lipophilic domain (phenyl + pyrimidine rings) and a hydrophilic, ionizable tail (carboxylic acid).[1][2]
The Challenge: The molecule is a "solubility chameleon." It dissolves well in organic solvents but is prone to rapid precipitation ("crashing out") upon dilution into aqueous buffers, particularly at acidic or neutral pH.[1][2]
The Solution: Success depends on matching the solvent to the application and strictly controlling pH during aqueous dilution.[1][2]
Solubility Profile: DMSO vs. Ethanol[1][2][3][4]
The following data represents the physicochemical behavior of this scaffold (benchmarked against WY-14643).
Choose DMSO for High-Concentration Stock Solutions (>10 mM) intended for long-term storage (-20°C).[1][3] Its low volatility ensures the concentration written on the label remains accurate months later.[1][2]
Choose Ethanol only if your specific biological assay is hyper-sensitive to DMSO (e.g., certain electrophysiology or stem cell differentiation assays) or if rapid solvent evaporation is required for coating surfaces.[1][2]
Decision Logic: Selecting the Right Solvent
Use this decision tree to determine the optimal solvent strategy for your experiment.
Figure 1: Solvent selection logic based on experimental constraints.[2]
Troubleshooting: The "Crash Out" Phenomenon
The most common support ticket regarding this compound is: "I diluted my stock solution into media, and it turned cloudy."[1][2]
The Mechanism
This compound is a carboxylic acid (approximate pKa ~3.5 – 4.0).[1][2]
In DMSO: The molecule is dissolved in its neutral or solvated form.[1][2]
In Buffer (pH 7.4): It should deprotonate to the anion (soluble).[1][2]
The Trap: If you dilute into a slightly acidic buffer, or if the local concentration is too high during the addition, the protonated (neutral) form predominates.[1][2] The neutral form is lipophilic and insoluble in water, causing immediate precipitation.[1][2]
Figure 2: The solubility dependency on pH relative to the molecule's pKa.[1][2]
Corrective Protocol: The "Intermediate Dilution" Step
Do not jump directly from 100% DMSO to 100% Media.
Prepare Stock: 50 mM in DMSO.
Intermediate Step: Dilute 1:10 in PBS (pH 7.4) to create a 5 mM working solution. Verify clarity.
Why? This pre-buffers the compound, forcing ionization while DMSO is still present to solubilize any transient neutral species.[1][2]
Final Step: Dilute the 5 mM working solution into your assay media.
Standardized Protocols
Protocol A: Preparation of 50 mM Stock Solution (DMSO)
Target Volume: 1 mL
Weighing: Calculate mass required based on molecular weight (MW).
Dissolution: Add 16.2 mg of powder to a glass vial.
Solvent Addition: Add 1.0 mL of anhydrous DMSO .
Tech Note: Do not use a plastic pipette tip to measure the initial DMSO if high precision is required; DMSO viscosity can lead to under-pipetting.[1] Use a positive displacement pipette or glass syringe if available.[1][2]
Agitation: Vortex vigorously for 30 seconds.
If undissolved: Warm to 37°C in a water bath for 5 minutes. Sonication (40 kHz) for 2 minutes is acceptable.
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: The Serial Dilution Integrity Test
Run this before applying the compound to precious cells.
Prepare your intended top concentration in a clear tube containing your assay media.[1][2]
Hold the tube against a dark background with a light source from the side (Tyndall effect check).
Pass: Solution is crystal clear.
Fail: Solution is hazy, milky, or has visible particulates.[1][2]
Action: Reduce concentration or increase pH of the buffer.[1][2]
Frequently Asked Questions (FAQ)
Q: My DMSO stock froze in the refrigerator. Is the compound ruined?A: No. DMSO freezes at 19°C (66°F).[1][2] This is a physical phase change, not a chemical degradation.[1][2] Thaw it completely at room temperature or 37°C and vortex well before use to ensure the compound hasn't settled at the bottom during the phase transition.
Q: Can I use Ethanol for long-term storage at -20°C?A: It is risky.[1] Ethanol is volatile even at low temperatures if the seal isn't perfect.[1][2] Over 6 months, a 10 mM stock might become a 12 mM stock due to evaporation, introducing error into your data.[1][2] If you must use Ethanol, seal the cap with Parafilm.[1][2]
Q: I need to use this in vivo (animal study). Can I inject the DMSO stock?A:Absolutely not. Pure DMSO causes hemolysis and tissue damage.[1][2]
Formulation Tip: Dissolve in minimal DMSO (e.g., 5% final vol), then slowly add a mixture of PEG400 (polyethylene glycol) and Tween-80, followed by Saline.[1][2] A common formulation is 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline .[1]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5694 (Wy-14643).[1][2] Available at: [Link][1][2]
Assay Guidance Manual. Solubility and Solubility-Related Parameters. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[1][2] Available at: [Link]
Technical Support Center: Purification of 2-phenyl-2-(pyrimidin-2-ylsulfanyl)acetic acid
This technical guide is structured to function as a high-level support resource for researchers working with 2-phenyl-2-(pyrimidin-2-ylsulfanyl)acetic acid (CAS: 88768-45-0).[1] This compound belongs to a class of thio-e...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured to function as a high-level support resource for researchers working with 2-phenyl-2-(pyrimidin-2-ylsulfanyl)acetic acid (CAS: 88768-45-0).[1]
This compound belongs to a class of thio-ether carboxylic acids , often investigated as PPAR agonists or intermediates in anti-inflammatory drug discovery.[1] Its purification presents specific challenges due to the sulfur moiety (oxidation risk) and the phenylacetic acid backbone (propensity for "oiling out").[1]
Inorganic salts:[1] From the condensation reaction (typically KBr or NaCl).[1]
Senior Scientist Note:
"While recrystallization is the gold standard for final polymorphism control, this compound's carboxylic acid functionality allows for a powerful Acid-Base Reprecipitation pre-step.[1] We highly recommend this before recrystallization if your crude purity is
, as it efficiently removes non-acidic impurities like disulfides which often co-crystallize."[1]
Solvent System Selection Guide
The choice of solvent depends heavily on the impurity profile.[1] Use the following decision matrix to select your system.
Primary Systems
System
Composition
Role
Best For
System A
Ethanol (95%) / Water
Solvent / Antisolvent
General Purification. Best balance of yield and purity.[1] Ethanol dissolves the acid; water forces precipitation.[1]
System B
Ethyl Acetate / Heptane
Solvent / Antisolvent
Removing Polar Impurities. Good if the crude is wet or contains inorganic salts (insoluble in EtOAc).[1]
System C
Toluene / Methanol (1:1)
Mixed Solvent
Polymorph Control. Often yields denser, more crystalline forms compared to rapid precipitation.[1]
Solvent Decision Tree
Figure 1: Decision logic for solvent selection based on crude material quality.
Detailed Protocols
Protocol A: Standard Recrystallization (Ethanol/Water)
Target: Removal of trace starting materials and improvement of crystal habit.[1]
Dissolution: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add Absolute Ethanol (approx. 15-20 mL) and heat to boiling (approx. 78°C).
Note: If solids remain, add Ethanol in 2 mL increments.[1] Do not exceed 40 mL total volume.
Hot Filtration (Optional but Recommended): If the solution is cloudy (inorganic salts) or colored, add activated charcoal (0.2 g), boil for 2 mins, and filter hot through a pre-warmed Celite pad.
Nucleation Point: Return filtrate to a boil. Remove from heat. Add Deionized Water dropwise with vigorous stirring until a persistent turbidity (cloudiness) just appears.
Re-solubilization: Add 1-2 mL of hot Ethanol to clear the solution.
Crystallization: Allow the flask to cool to room temperature slowly (over 1-2 hours) on a cork ring.
Critical: Rapid cooling here often causes "oiling out" (liquid-liquid phase separation) rather than crystallization.[1]
Isolation: Cool in an ice bath (0-4°C) for 30 minutes. Filter the white needles via vacuum filtration.[1]
Wash: Wash the cake with cold 50% EtOH/Water (2 x 5 mL).
Drying: Dry in a vacuum oven at 45°C for 12 hours. (Sulfur compounds can trap solvent; ensure thorough drying).[1]
Target: Removal of non-acidic impurities (Disulfides).[1]
Dissolve crude in 1M NaOH (3 equiv).
Extract the aqueous layer with Ethyl Acetate (2x).[1] Discard organic layer (this contains the non-acidic impurities).[1]
Acidify the aqueous layer with 1M HCl to pH ~2.[1]
Collect the precipitate.[1][2] This material is now ready for Protocol A.
Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?
Cause: This is common with phenylacetic acid derivatives.[1] It occurs when the melting point of the solvated product is lower than the boiling point of the solvent mixture, or if cooling is too rapid.
Solution:
Re-heat: Bring the mixture back to a boil until the oil dissolves.
Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface.[1]
Slower Cooling: Wrap the flask in aluminum foil or a towel to slow the heat loss.[1]
Change Solvent: Switch to System B (EtOAc/Heptane) . The lower polarity often favors crystal formation over oiling for this lipophilic acid.[1]
Q2: The product has a strong sulfur/cabbage smell.
Cause: Residual 2-mercaptopyrimidine or trapped sulfur volatiles.[1]
Solution:
Perform the Acid-Base Reprecipitation (Protocol B).[1] The mercaptan is weakly acidic but much less lipophilic than the product; however, oxidative washes (dilute bleach) are NOT recommended as they will oxidize the thioether linkage to a sulfoxide/sulfone.
Recrystallize from Isopropanol instead of Ethanol; the higher boiling point aids in driving off volatile sulfur impurities.[1]
Q3: Low Yield (<50%).
Cause: Product is too soluble in the mother liquor (Ethanol/Water ratio incorrect).
Solution:
Concentrate the mother liquor by rotary evaporation to half volume and cool again to harvest a "second crop."
Check pH: Ensure the solution is not basic.[1] Carboxylic acids will not crystallize if the pH is >4.[1]
Water soluble; stays in mother liquor during recrystallization.[1]
Sulfoxide Analog
Over-oxidation
LC-MS (M+ 16)
Difficult to remove.[1] Prevent by using degassed solvents.[1][2]
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard reference for carboxylic acid recrystallization techniques).
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed.[1] Butterworth-Heinemann, 2013 .[1] [1]
Matrix Fine Chemicals. 2-(Pyrimidin-2-ylsulfanyl)acetic acid Product Data. Accessed 2024.[1] (Source for CAS and physical properties).
Anderson, N. G. Practical Process Research & Development. Academic Press, 2012 .[1] (Reference for troubleshooting "oiling out" phenomena in API synthesis).
Optimizing reaction conditions for alpha-phenyl substitution on thioacetic acid
The following technical guide addresses the optimization of reaction conditions for -phenyl substitution involving thioacetic acid (AcSH) . In the context of drug development, this request typically refers to one of two...
In the context of drug development, this request typically refers to one of two distinct synthetic pathways:
Nucleophilic Substitution (Pathway A): Using thioacetic acid (or potassium thioacetate) to introduce a sulfur moiety onto an
-phenyl electrophile (e.g., benzyl bromide or -bromo-phenylacetic acid derivatives).[1][2] This is the standard method for synthesizing -phenyl thioesters.[2]
-Arylation (Pathway B): The metal-catalyzed introduction of a phenyl group onto the -carbon of a thioester scaffold.[2]
This guide prioritizes Pathway A as it is the primary application of AcSH in medicinal chemistry (as a masked thiol equivalent), but includes advanced notes on Pathway B.[1][2]
Technical Support Center:
-Phenyl Substitution & Thioacetic Acid Protocols
Before beginning, select your reaction pathway based on your starting material.[1][2] The behavior of thioacetic acid changes drastically depending on whether it acts as a nucleophile or a substrate.[2]
Workflow Visualization
Figure 1: Decision matrix for selecting the correct synthetic protocol based on substrate availability.
Core Protocol: Nucleophilic Substitution (Pathway A)
Objective: Synthesis of S-benzyl or S-(
-phenyl) thioacetates.[1][2]
Mechanism: displacement of a halide by the thioacetate anion ().[2]
Standard Operating Procedure (SOP)
Parameter
Condition
Rationale (Causality)
Reagent
Potassium Thioacetate (KSAc)
Preferred over AcSH. KSAc is a solid salt, easier to handle, odorless (if pure), and eliminates the need for an exogenous base which can cause side reactions.[1]
Solvent
DMF or Acetone
DMF (Polar Aprotic) maximizes the nucleophilicity of the anion by solvating the cation (), leaving the anion "naked" and reactive. Acetone is used for easier workup if the substrate is highly reactive.[2]
Stoichiometry
1.2 - 1.5 eq. KSAc
Slight excess accounts for trace oxidation of the reagent to acetyl disulfide ().[2]
Temperature
0°C RT
Start cold to prevent elimination (styrene formation) if the substrate is a secondary benzylic halide.
Atmosphere
Argon/Nitrogen
Critical. Oxygen promotes the dimerization of thioacetate to disulfides, lowering yield.[2]
Troubleshooting Guide (Q&A)
Q: I am observing the formation of the O-isomer (O-benzyl thionoacetate) instead of the desired S-isomer. Why?A: This is a classic Ambident Nucleophile issue. The thioacetate anion can attack via Sulfur (soft) or Oxygen (hard).[2]
The Fix: Ensure you are using a Polar Aprotic Solvent (DMF, DMSO).[1][2] These solvents solvate the cation and favor the "soft-soft" interaction between the Sulfur and the benzylic carbon.[2]
Avoid: Hard leaving groups (like tosylates) in highly polar protic solvents, which can occasionally increase O-attack, although S-attack is thermodynamically preferred by ~10 kcal/mol.[1][2]
Q: My yield is low, and I see a major byproduct with a mass of [M+M].A: You have formed the Disulfide .
The Cause: Presence of oxygen or old KSAc reagent.[2] KSAc is hygroscopic and oxidizes over time.[1][2]
The Fix:
Recrystallize KSAc from ethanol if it looks yellow/wet.[1][2]
Degas your reaction solvent (sparge with
for 15 mins) before adding reagents.
Add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) during workup to reverse disulfide formation if the product is a free thiol, though this is less effective for thioesters.[1][2]
Q: The reaction smells overwhelming, even in the fume hood.A: Thioacetic acid has a low odor threshold.[2]
The Fix: Treat all glassware and aqueous waste with Bleach (Sodium Hypochlorite) immediately.[2] This oxidizes the sulfur residues to sulfonates (odorless).[2] Never acidify the waste stream before bleaching, as this releases
Advanced Protocol: Pd-Catalyzed
-Arylation (Pathway B)
Objective: Direct arylation of a thioester enolate.
Challenge: Sulfur is a catalyst poison (binds strongly to Pd).[1][2]
Reference Grounding: This protocol utilizes bulky phosphine ligands to prevent catalyst deactivation, adapted from Hartwig et al. [1].[1][2]
Bulky, electron-rich phosphines are required to outcompete sulfur binding to the metal center.[1][2]
Base
LiHMDS or NaHMDS
Strong, non-nucleophilic base needed to generate the thioester enolate quantitatively at low temp.[1][2]
Solvent
Toluene or THF
Non-polar solvents often reduce competitive binding of the thioester sulfur to Pd.[2]
Troubleshooting Guide (Q&A)
Q: The reaction stalls after 10% conversion.A: Catalyst poisoning has occurred.
The Fix: Increase the Catalyst:Ligand ratio to 1:2 or 1:3 . The excess ligand protects the Pd center.[2] Alternatively, switch to
-arylation of the corresponding ester , followed by trans-thioesterification (Lawesson’s reagent or similar), which is often more robust than direct thioester arylation.[1][2]
Q: I am getting
-elimination products instead of arylation.A: The enolate is acting as a base rather than a nucleophile.
The Fix: Lower the reaction temperature (-78°C for enolate generation) and ensure the aryl halide has an electron-withdrawing group to facilitate oxidative addition.
Diagnostic & Purification Workflows
Purity Check Diagram
Use this logic flow to determine the fate of your reaction mixture.[2]
Figure 2: Post-reaction troubleshooting logic for impurity management.
Deprotection Note (Releasing the Thiol)
If your goal is the free thiol (
), do not use NaOH/Water, as this promotes disulfide formation.[1][2]
Recommended Protocol: Use Hydrazine hydrate in THF/MeOH or Sodium Methoxide in dry MeOH under Argon.[1][2] Acidify with degassed HCl.
References
Hartwig, J. F., et al.
-Arylation of Esters."[1][2][3][4] Journal of the American Chemical Society, 2002, 124(42), 12557–12565.[1][2] Link[1][2]
Wallace, T. J., et al. "Reactions of Thiols with Ambident Nucleophiles."[1][2] Journal of Organic Chemistry, 1964, 29(5), 1239.[1][2] Link[1][2]
Strijtveen, B., et al. "Synthesis of Thioesters: A Comparative Study."[1][2] Journal of Organic Chemistry, 1986, 51, 3664.[1][2] Link[1][2]
Sigma-Aldrich Technical Bulletin. "Handling Thioacetic Acid and Thioesters." Link
Disclaimer: This guide assumes standard laboratory safety protocols (GLP). Thioacetic acid is a stench agent and lachrymator.[1][2] All work must be performed in a functioning fume hood.
Phenyl(pyrimidin-2-ylsulfanyl) acetic acid stability in aqueous buffer
This technical guide addresses the stability, solubility, and handling of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid in aqueous buffers. The content is structured for researchers requiring high-fidelity experimental cont...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the stability, solubility, and handling of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid in aqueous buffers. The content is structured for researchers requiring high-fidelity experimental control.
Technical Support Center: Phenyl(pyrimidin-2-ylsulfanyl) acetic acid
~3.2 – 3.8 (Acidic due to electron-withdrawing pyrimidine and phenyl groups)
Aqueous Solubility
High at pH > 5.0 (Anionic form); Insoluble/Precipitates at pH < 4.0
Oxidative Stability
Moderate. The thioether (-S-) is susceptible to oxidation to sulfoxide (-S(=O)-) by dissolved oxygen or peroxides.
Hydrolytic Stability
High. The C-S-C linkage is stable to hydrolysis at physiological pH.
Light Sensitivity
Moderate. Pyrimidine rings absorb UV; prolonged exposure can induce photo-oxidation.
Part 2: Troubleshooting Guides (Q&A)
Module A: Solubility & Precipitation Issues
Q: My compound precipitated immediately upon adding the stock solution (DMSO) to my aqueous buffer. Why?A: This is a classic "pH Shock" precipitation.
The Mechanism: Phenyl(pyrimidin-2-ylsulfanyl) acetic acid is a lipophilic weak acid. In DMSO, it is fully dissolved. When you spike it into a buffer with a pH near or below its pKa (~3.5), the compound protonates to its neutral, uncharged form. The neutral form is highly hydrophobic (driven by the phenyl and pyrimidine rings) and precipitates instantly.
The Fix:
Check Buffer pH: Ensure your experimental buffer is at pH 7.4 or higher . Avoid acidic buffers (acetate, citrate pH 4-5).
Slow Addition: Add the DMSO stock dropwise while vortexing to prevent local regions of high concentration/low solubility.
Solubility Limit: Do not exceed 100 µM in aqueous media without a carrier (like BSA) or surfactant.
Q: Can I use PBS (Phosphate Buffered Saline)?A: Yes, but with caution regarding ionic strength. High salt concentrations (like 150 mM NaCl in PBS) can reduce the solubility of organic anions via the "Salting Out" effect.
Recommendation: If you observe cloudiness in PBS, switch to a low-salt buffer like 10-20 mM HEPES or Tris-HCl (pH 7.5) for stock dilutions.
Module B: Chemical Stability & Degradation
Q: I see a new peak eluting earlier than my main peak in Reverse-Phase HPLC. What is it?A: This is almost certainly the Sulfoxide degradation product.
The Mechanism: The sulfur atom in the thioether linkage is electron-rich.[1] Over time, dissolved oxygen in the buffer (or trace peroxides in aged PEG/Tween surfactants) attacks the sulfur, forming the sulfoxide (S=O). Because the sulfoxide is more polar than the parent thioether, it elutes earlier on a C18 column.
The Fix:
Degas Buffers: Helium sparge or vacuum filter all buffers to remove dissolved oxygen.
Add Antioxidants: Include 0.5 mM TCEP or 1 mM DTT in your assay buffer if the protein target tolerates reducing agents. Note: EDTA (1 mM) helps by chelating metal ions that catalyze oxidation.
Fresh Stocks: Do not store diluted aqueous samples for >24 hours.
Q: Is the compound stable in cell culture media (DMEM/RPMI)?A: Generally, yes, but half-life is reduced by oxidative stress.
Risk Factor: Cell media contains riboflavin and other photosensitizers. Under light, these generate singlet oxygen, which rapidly oxidizes the pyrimidine-thioether motif.
Protocol: Protect cell culture experiments from direct light.
Part 3: Mechanistic Visualization
Figure 1: Degradation & Solubility Pathways
The following diagram illustrates the pH-dependent solubility switch and the irreversible oxidative degradation pathway.
Figure 1: Stability landscape of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid. The primary handling risks are precipitation at low pH (Red) and oxidation to sulfoxide (Yellow).
Part 4: Validated Experimental Protocols
Protocol 1: Preparation of Stable Assay Stocks
Use this protocol to minimize precipitation and oxidation.
Weighing: Weigh the solid powder into an amber glass vial (protects from light).
Solubilization: Dissolve in 100% DMSO to a concentration of 10 mM - 50 mM .
Validation: Sonicate for 2 minutes to ensure complete dissolution.
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C . Avoid freeze-thaw cycles.
Aqueous Dilution (Critical Step):
Prepare your buffer (e.g., 50 mM Tris-HCl, pH 7.5).
Optional: Add 1 mM EDTA to chelate trace metals (Fe/Cu) that catalyze sulfur oxidation.
Add the DMSO stock under the surface of the stirring buffer.
Limit: Keep final DMSO concentration < 1% (v/v) to avoid solvent effects on your biological assay.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Peak Tailing in Phenyl(pyrimidin-2-ylsulfanyl) acetic acid Analysis
Status: Active
Ticket ID: T-PYR-ACID-001
Assigned Specialist: Senior Application Scientist
Last Updated: February 17, 2026
Executive Summary & Molecular Profile
Welcome to the technical support hub. You are likely experiencing asymmetrical peak shape (tailing factor
) while analyzing Phenyl(pyrimidin-2-ylsulfanyl) acetic acid .
To solve this, we must first understand the "personality" of your molecule. It is not a simple hydrophobic compound; it is a zwitterionic-capable ligand .
Functional Group
Chemical Behavior
HPLC Risk Factor
Carboxylic Acid
Acidic (pKa ~3.5 - 4.5)
Ionization Split: Partial ionization near pKa causes peak broadening/tailing.
Pyrimidine Ring
Basic Nitrogen (pKa ~1.0 - 1.3)
Silanol Activity: Electron-rich nitrogens H-bond with acidic silanols on silica.
Thioether (S-Link)
Soft Lewis Base
Metal Chelation: The S-C-N motif can chelate trace iron/steel in the system.
Tier 1: Mobile Phase & pH Strategy (The "Ionization" Check)
User Question: I am using a standard 0.1% Formic Acid gradient, but my peak is tailing. Should I change my buffer?
Technical Diagnosis:
Yes. Phenyl(pyrimidin-2-ylsulfanyl) acetic acid contains a carboxylic acid tail. If your mobile phase pH is near the pKa of the acid (approx pH 3.5–4.5), the molecule flips rapidly between its neutral and ionized states as it travels down the column. This "schizophrenic" behavior results in a broad, tailing peak.
Protocol 1: The "Low pH" Suppression Method
We need to lock the molecule into a single state. For C18 retention, the neutral (protonated) state is preferred.
Target pH: 2.0 – 2.5 (Must be < pKa - 2 units).
Modifier: Formic acid is weak. Switch to 0.1% Trifluoroacetic Acid (TFA) or a Phosphate Buffer (20mM, pH 2.3) .
Why TFA? TFA is a strong acid that ensures full protonation of the carboxylate. It also acts as an "ion-pairing" agent, masking positive charges on the pyrimidine ring.
Verification: Measure the aqueous mobile phase pH after adding the modifier, not before.
Expert Insight: If you require Mass Spec (MS) compatibility, avoid Phosphate. Use 0.1% Formic Acid + 10-20mM Ammonium Formate adjusted to pH 3.0, but be aware this is risky. The TFA method (0.05%) is often the "silver bullet" for peak shape, though it may suppress MS ionization slightly.
Tier 2: Stationary Phase Chemistry (The "Silanol" Check)
User Question: I adjusted the pH, but the tail remains. Is my column broken?
Technical Diagnosis:
Likely not broken, but perhaps "active." The pyrimidine ring contains nitrogen atoms with lone pair electrons. These act as Lewis bases. Older or "Type A" silica columns have acidic surface silanols (Si-OH). The pyrimidine drags along these silanols like velcro, causing the tail.
Protocol 2: Column Selection & Protection
Switch to Type B / Hybrid Silica: Ensure you are using a high-purity, fully end-capped column (e.g., "End-capped," "Base Deactivated," or "Hybrid Particle").
The "Amine" Blocker (Optional): If you cannot change the column, add 5 mM Triethylamine (TEA) to the mobile phase.
Mechanism:[1][2][3][4][5] TEA is a stronger base than your pyrimidine. It will sacrifice itself, saturating the silanol sites so your analyte can pass through unhindered.
Tier 3: The Hidden Variable (Metal Chelation)
User Question: I have a brand new column and perfect pH, but the peak still tails. What is left?
Technical Diagnosis:
This is the most overlooked issue for this specific class of molecules. The Sulfur-Carbon-Nitrogen geometry creates a "claw" that can chelate trace metals (Iron, Titanium) leaching from your HPLC stainless steel frits or tubing. This interaction is strong and kinetic, resulting in severe tailing or even permanent adsorption.
Protocol 3: The Chelation Test
Diagnosis: Add a chelating agent to your mobile phase.
Add 10 µM EDTA (disodium salt) or Medronic Acid to Mobile Phase A.
Observation: Run the standard method. If the peak shape instantly sharpens, your system has metal contamination, and your molecule was sticking to the plumbing.
Long-term Fix:
Passivate your LC system with 30% Phosphoric Acid (remove column first!).
Switch to PEEK (polymer) tubing and PEEK-lined columns.
Visual Troubleshooting Logic
The following diagram illustrates the decision-making process for diagnosing the root cause of the tailing based on the molecule's specific chemistry.
Caption: Logical flow for isolating the specific chemical interaction causing peak tailing in pyrimidinyl-acetic acid derivatives.
ACN is preferred over Methanol to reduce system pressure and suppress silanol ionization.
Column
C18, Fully End-capped, 3-5µm
Prevents Pyrimidine-Silanol H-bonding.
System
Low-metal or Passivated
Prevents S/N/O chelation with stainless steel.
Sample Diluent
Match Initial Mobile Phase
Prevents "solvent shock" which looks like tailing/fronting.
References
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A. [6]
Dolan, J. W. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC International.
Phenomenex Technical Guide. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex.[7]
SilcoTek. (2019).[5] Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek Application Notes.
Chrom Tech. (2025).[8] What Causes Peak Tailing in HPLC? Chrom Tech Support.[8]
Technical Guide: Removal of Unreacted 2-Mercaptopyrimidine (2-MP)
Topic: Removing unreacted 2-mercaptopyrimidine from product mixture Content Type: Technical Support Center Guide [1][2][3] Executive Summary 2-Mercaptopyrimidine (2-MP) is a versatile reagent used in nucleophilic substit...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Removing unreacted 2-mercaptopyrimidine from product mixture
Content Type: Technical Support Center Guide
[1][2][3]
Executive Summary
2-Mercaptopyrimidine (2-MP) is a versatile reagent used in nucleophilic substitutions and as a metal ligand.[1][2][3] However, its amphoteric nature (acting as both a weak acid and a weak base) and its tendency to undergo oxidative dimerization to 2,2'-dipyrimidyl disulfide make it a persistent impurity.[2]
This guide provides three validated workflows for the removal of 2-MP, selected based on the stability and polarity of your target product.
Part 1: The Chemistry of the Impurity
To effectively remove 2-MP, you must exploit its tautomeric equilibrium.[3] 2-MP exists primarily as the thione tautomer in neutral solution but can be manipulated into water-soluble ionic forms at pH extremes.[1][2][3]
Critical Physicochemical Data
Property
Value
Implication for Workup
pKa (Thiol/Thione)
~7.1 (Acidic)
Deprotonates at pH > 9 (becomes anionic thiolate).[1][2][3]
Moderately lipophilic; soluble in organic solvents (DCM, EtOAc).[1][2]
Redox Sensitivity
High
Easily oxidizes to disulfide (lipophilic, neutral) in air/basic conditions.
Visualization: Solubility Switching
The following diagram illustrates how pH manipulation drives 2-MP into the aqueous phase.
Caption: Figure 1. pH-dependent solubility switch of 2-mercaptopyrimidine.[1][2][3] Oxidation creates a lipophilic disulfide that resists extraction.[3]
Part 2: Removal Protocols
Method A: pH-Swing Extraction (Primary Protocol)
Best for: Neutral products stable to acid or base.[1][2][3]
Mechanism: Converts 2-MP into a water-soluble salt (Cationic or Anionic).[1][2][3]
Protocol Steps:
Dilution: Dilute the reaction mixture with a non-water-miscible solvent (DCM or EtOAc). Avoid Ether if possible (2-MP is less soluble in ether, potentially causing precipitation rather than extraction).[1][2][3]
Select Wash Buffer:
Scenario A (Product is Base-Stable): Wash organic layer 3x with 1M NaOH or 10% Na₂CO₃ .[1][2][3]
Why: At pH > 10, 2-MP exists as the thiolate anion (highly water-soluble).[1][2][3]
Scenario B (Product is Acid-Stable): Wash organic layer 3x with 1M HCl .[1][2][3]
Why: At pH < 1, 2-MP is protonated to the hydrochloride salt (water-soluble).[1][2][3]
The "Trap" Check: If you used the basic wash, ensure you do not acidify the aqueous waste and mix it back with organics; 2-MP will reprecipitate.[3]
Final Rinse: Wash the organic layer once with brine, dry over Na₂SO₄, and concentrate.
Warning: Do not use weak bases like NaHCO₃ (pH ~8.5).[1] This is close to the pKa of 2-MP, resulting in poor partitioning.[2][3] You need a pH gap of at least 2 units (pH > 9.5).[1]
Method B: Chemical Scavenging (Trace Removal)
Best for: Acid/Base sensitive products or removing the final <5% of impurity.
Mechanism: Covalent bonding to a solid support or water-soluble electrophile.[1][2][3]
Option 1: Resin Scavenging (Recommended)
Use a Maleimide-functionalized silica or Polystyrene-bound electrophile .[1][2][3]
Add 3–5 equivalents of resin (relative to expected 2-MP residue) to the organic solution.[1][3]
Stir gently for 4–12 hours at room temperature.
Filter the resin.[3][4] 2-MP remains covalently bound to the solid support.[1][2][3]
Option 2: Electrophilic Quench (Liquid Phase)
If resin is unavailable, add a water-soluble electrophile like chloroacetamide or 2-bromoacetic acid .[1][2][3]
Add 1.5 eq of 2-bromoacetic acid and 2 eq of base (e.g., Et₃N) to the mixture.
Stir for 1 hour.
Perform a Basic Wash (Method A) . The resulting thioether (S-carboxymethyl derivative) is highly polar and acidic, partitioning exclusively into the aqueous bicarbonate layer.
Method C: Chromatographic Purification
Best for: Complex mixtures where extraction failed.[1][3]
Issue: 2-MP tails significantly on silica gel due to its acidity.
Basic Modifier: Deprotonates 2-MP, making it stick to the silica top (retarding it) while your neutral product elutes.[1][2] Use TEA if your product is non-polar.
Part 3: Troubleshooting & FAQs
Q1: I washed with base, but 2-MP is still in my organic layer. Why?
Diagnosis: You likely oxidized the 2-MP to 2,2'-dipyrimidyl disulfide .[1][2][3]
Cause: Exposure to air during a long basic stir, or presence of oxidants in the reaction. The disulfide is neutral and lipophilic ; it will not extract into NaOH.[3]
Solution:
Treat the organic layer with a reducing agent (e.g., DTT, Phosphines, or Zn/Acetic Acid) to break the disulfide back to the thiol.
Immediately repeat the Basic Wash (Method A) under an inert atmosphere (Argon/Nitrogen).[1]
Q2: My product is an amine. How do I separate it from 2-MP?
Diagnosis: Both product and impurity are basic (protonatable).[1]
Solution: Use the Anionic Shift .[3]
Note: Do not use Acid Wash, as both will go into the water.
Q3: Can I remove 2-MP by recrystallization?
Answer: Yes, but it depends on the solvent.
2-MP is sparingly soluble in water and non-polar hydrocarbons (Hexanes/Heptane) but soluble in alcohols and DCM.[2][3]
Protocol: If your product crystallizes from non-polar solvents, 2-MP may remain in the mother liquor (if concentration is low).[1][2][3] However, 2-MP hydrochloride is insoluble in non-polar solvents.[1][2][3] Ensure 2-MP is in the neutral form before attempting crystallization from hexanes/ether.[1][2][3]
References
Organic Syntheses. "2-Mercaptopyrimidine". Org.[1][3][4][5][6] Synth.1963 , 43,[2][4] 68. Link
Provides foundational data on the synthesis, solubility, and acid/base behavior of 2-MP.
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 1550489, 2-Mercaptopyrimidine".[1][2][3] PubChem. Link
Source for pKa (predicted/experimental) and physical properties.[2][7]
University of Rochester. "Not Voodoo: Workup & Troubleshooting".[1][3] Department of Chemistry. Link
General grounding for liquid-liquid extraction str
Sigma-Aldrich. "Solid-Supported Scavengers".[1][2][3] Link
Reference for maleimide and electrophilic resin scavenging protocols.
Technical Support Center: Thermal Degradation Profile of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid
Executive Summary & Compound Profile Phenyl(pyrimidin-2-ylsulfanyl) acetic acid (often an intermediate in the synthesis of PPAR agonists like Pirinixic acid derivatives) presents a unique stability profile due to the int...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
Phenyl(pyrimidin-2-ylsulfanyl) acetic acid (often an intermediate in the synthesis of PPAR agonists like Pirinixic acid derivatives) presents a unique stability profile due to the interplay between its carboxylic acid moiety, the
-phenyl ring , and the thioether (sulfide) bridge.
While the unsubstituted parent scaffold [(pyrimidin-2-ylthio)acetic acid] exhibits a decomposition onset around 204°C [1], the introduction of the phenyl group at the
-position significantly alters the thermodynamic landscape. The benzylic position activates the molecule toward specific degradation pathways—primarily decarboxylation and oxidation—at temperatures lower than the parent scaffold.
Key Stability Metrics (Estimated):
Parameter
Critical Range/Value
Operational Implication
Safe Drying Temp
< 60°C (Vacuum)
Prevent surface oxidation and decarboxylation.
Decarboxylation Onset
~145°C - 160°C
Avoid melt-processing above this range without stabilizers.
| Oxidation Susceptibility | High (Solid/Solution) | Thioether bridge readily oxidizes to sulfoxide (
). |
| Melting Point | 150°C - 180°C (varies by polymorph) | Decomposition often accompanies melting. |
Degradation Pathways (Mechanistic Insight)
To troubleshoot effectively, you must understand why the molecule fails. The thermal degradation of this compound is not random; it follows three distinct mechanistic pathways driven by the stabilization of reactive intermediates.
Pathway A: Thermal Decarboxylation
The
-phenyl group and the sulfur atom both stabilize the carbanion/radical intermediate formed after CO₂ loss. This "double activation" makes this derivative more sensitive to heat than simple acetic acid derivatives.
Trigger: High Heat (>150°C)
Mechanism: Loss of CO₂
Formation of benzyl-thiopyrimidine species.
Detection: Mass loss in TGA; disappearance of carbonyl peak in IR (~1700 cm⁻¹).
Pathway B: S-Oxidation (Sulfoxide Formation)
The thioether sulfur is nucleophilic and electron-rich. In the presence of atmospheric oxygen and heat, it oxidizes to the sulfoxide and eventually the sulfone.
Trigger: Heat + Air (O₂)
Mechanism: Radical oxidation of Sulfur.
Detection: New HPLC peak (shorter retention time due to increased polarity); Mass shift (+16 Da).
Pathway C: Hydrolytic Cleavage
Under acidic conditions and high heat, the C-S bond at the pyrimidine ring is susceptible to nucleophilic aromatic substitution (
), releasing the phenylacetic acid moiety and 2-hydroxypyrimidine.
Figure 1: Primary thermal and environmental degradation pathways for Phenyl(pyrimidin-2-ylsulfanyl) acetic acid.
Troubleshooting Guide (FAQ Format)
Issue 1: "My sample turned from off-white to yellow/brown during vacuum drying."
Diagnosis:Oxidative Degradation.
Even under vacuum, trace oxygen or high temperatures can trigger the oxidation of the sulfur bridge (
). The sulfoxide and trace conjugated byproducts often appear yellow.
Corrective Protocol:
Lower Temperature: Do not exceed 50-60°C during drying.
Inert Purge: Break the vacuum with Argon or Nitrogen, not ambient air.
Check Vacuum Seal: Ensure your vacuum is
mbar to minimize oxygen partial pressure.
Issue 2: "I see a mass loss of ~20% in TGA before the melting point."
Diagnosis:Premature Decarboxylation.
The theoretical mass loss for CO₂ is approximately 18-20% (depending on exact MW). If this occurs before the reported melting point, your sample may be amorphous or containing residual high-boiling solvents, or the "phenyl" substitution has lowered the activation energy for decarboxylation.
Validation Step:
Run a Modulated DSC (mDSC) . If the mass loss event coincides with an exotherm (decomposition) rather than an endotherm (melting/evaporation), it is decarboxylation.
Reference:
-phenyl carboxylic acids are known to decarboxylate via a cyclic transition state, especially when stabilized by heteroatoms [2, 3].
Issue 3: "HPLC shows a new peak eluting earlier than the main peak after heating."
Diagnosis:Sulfoxide Formation.
Sulfoxides are significantly more polar than their parent sulfides. In Reverse Phase HPLC (C18), more polar compounds elute earlier.
Troubleshooting Workflow:
Check LC-MS: Does the new peak have a mass of
?
Yes: It is the Sulfoxide.
No: Check for
(Decarboxylated product, usually elutes later due to lower polarity).
Action: Add an antioxidant (e.g., BHT) to the mobile phase or sample diluent if this occurs during analysis.
Diagnostic Workflow
Use this logic tree to identify the root cause of instability in your specific experiment.
Figure 2: Step-by-step diagnostic logic for thermal degradation issues.
Recommended Handling Protocols
To ensure data integrity and material safety, adhere to these "Gold Standard" protocols.
Storage Conditions
Temperature: Store at -20°C for long-term; 2-8°C for active use.
Atmosphere: Store under Argon or Nitrogen. The thioether is the "weak link" regarding oxidation.
Container: Amber glass (protects from photo-oxidation, which can accelerate sulfur oxidation).
Analytical Sample Preparation[1]
Solvent: Dissolve in DMSO or Methanol just prior to injection. Avoid leaving in solution >24 hours at room temperature.
Filtration: Use PTFE filters (Nylon may adsorb the acidic moiety).
Thermal Processing (e.g., Hot Melt Extrusion)
If this compound is being formulated:
Limit Residence Time: Keep exposure to
under 2 minutes.
Plasticizers: Use plasticizers to lower the glass transition (
) of the matrix, allowing processing temperatures below the compound's decarboxylation onset.
References
ChemicalBook. (2026).[1] (2-Pyrimidylthio)acetic acid Properties and Decomposition Data. Retrieved from
Master Organic Chemistry. (2022). Decarboxylation of Carboxylic Acids: Mechanism and Factors. Retrieved from
PubChem. (2025).[2] (Pyrimidin-2-ylthio)acetic acid Compound Summary. National Library of Medicine. Retrieved from
ResearchGate. (2019).[3] Thermal analysis of some novel pyrimidine derivatives. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Strategic NMR Characterization of Phenyl(pyrimidin-2-ylsulfanyl)acetic Acid
Content Type: Technical Comparison Guide & Protocol
Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers.
Executive Summary: The Analytical Challenge
Phenyl(pyrimidin-2-ylsulfanyl)acetic acid represents a critical scaffold in medicinal chemistry, often serving as a bioisostere for arylacetic acid NSAIDs or as a precursor in PPAR agonist synthesis. Structurally, it possesses a chiral center (
-methine), a nitrogen-rich heteroaromatic ring, and a labile carboxylic acid.
Standard analytical protocols often default to deuterated chloroform (
). However, for this specific polarity class, frequently yields suboptimal resolution of the acidic proton and potential aggregation-induced broadening. This guide compares the Standard Protocol () against the Optimized Protocol (DMSO-) , demonstrating why the latter provides superior structural confirmation and purity assessment.
Part 1: Structural Logic & Spin System Analysis
Before interpreting the spectrum, we must deconstruct the molecule into its constituent spin systems. The molecule,
, consists of three distinct magnetic environments:
Protons at positions 4 and 6 are chemically equivalent (or nearly so due to fast rotation) and appear as a doublet.
The proton at position 5 is a triplet.
The Phenyl Ring (Multiplet):
Monosubstituted benzene ring. Typically appears as a complex multiplet due to second-order coupling, though often integrated as a single region in lower-field instruments.
The
-Methine Bridge (Singlet):
The
proton is unique. It is deshielded by three functionalities: the phenyl ring (anisotropy), the sulfur atom (electronegativity), and the carboxylic acid (carbonyl anisotropy).
Note: This creates a chiral center. In chiral environments or with chiral shift reagents, this peak would split.
Visualizing the Assignment Strategy
Figure 1: Logic flow for assigning the specific magnetic environments of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid.
Part 2: Comparative Analysis (The Core)
This section evaluates the performance of the Optimized Protocol (DMSO-
) versus the Standard Protocol () .
Performance Matrix
Feature
Standard Protocol ()
Optimized Protocol (DMSO-)
Verdict
Solubility
Moderate. Often requires sonication; risk of precipitation at high concentrations.
Excellent. Dissolves the polar acid moiety instantly.
DMSO Wins
Acidic Proton (-COOH)
Poor. Often invisible, extremely broad, or concentration-dependent due to dimerization.
Superior. Appears as a sharp(er) broad singlet at 12-13 ppm.
DMSO Wins
Water Signal Interference
Low (1.56 ppm). Usually clear of key signals.
High (3.33 ppm). Can obscure mid-field signals, though not an issue for this aromatic-heavy compound.
CDCl3 Wins
Sample Recovery
Easy (Evaporation).
Difficult (High boiling point, lyophilization required).
CDCl3 Wins
Resolution (H-bonding)
Signals may broaden due to intermolecular H-bonding aggregates.
:
In non-polar solvents like chloroform, carboxylic acids form cyclic dimers via intermolecular hydrogen bonding. This exchange process is often intermediate on the NMR time scale, causing the -COOH proton signal to broaden into the baseline, effectively disappearing.
Consequence: You cannot confirm the integrity of the acid moiety or calculate molar mass balance accurately.
2. The DMSO Stabilization Effect:
DMSO is a strong hydrogen bond acceptor. It breaks the acid dimers and forms a stable DMSO···HOOC-R complex. This slows down the proton exchange rate significantly.
Result: The -COOH proton resonates as a distinct, integrable peak downfield (typically >12.5 ppm), providing a "self-validating" check of the molecule's oxidation state.
Part 3: Experimental Data & Spectral Prediction
Based on substituent additivity rules and analogous fragment data (e.g., (pyrimidin-2-ylthio)acetic acid), the following chemical shifts are the reference standard for the Optimized Protocol (DMSO-
) .
Reference Data Table (400 MHz, DMSO-
)
Position
Type
Multiplicity
Shift ( ppm)
Coupling ( Hz)
Structural Justification
COOH
Acid
Broad Singlet
12.8 - 13.2
-
Deshielded by H-bonding with DMSO.
H-4, H-6
Pyrimidine
Doublet
8.55 - 8.65
to Nitrogen atoms (highly deshielded).
Ph-H
Phenyl
Multiplet
7.30 - 7.55
-
Aromatic ring current; ortho/meta/para overlap.
H-5
Pyrimidine
Triplet
7.10 - 7.20
to Nitrogen; shielded relative to H-4/6.
-CH
Methine
Singlet
5.80 - 6.10
-
Diagnostic Peak. Deshielded by S, Ph, and C=O.
Note: In
, the -CH peak typically shifts upfield by 0.2-0.4 ppm (to ~5.6 ppm) due to the lack of solvent H-bond deshielding on the carbonyl.
Part 4: Experimental Protocol
To ensure reproducibility and scientific integrity, follow this step-by-step workflow.
Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).
Workflow Diagram
Figure 2: Decision tree for solvent selection and signal verification.
Step-by-Step Methodology
Preparation: Weigh 5-10 mg of the solid into a clean vial.
Solvation: Add 0.6 mL of DMSO-
.
Critical Step: If the solution appears cloudy, sonicate for 30 seconds. Suspended particles will cause line broadening and poor shimming.
Acquisition Parameters:
Pulse Angle:
Relaxation Delay (
): 10 seconds . (Crucial: The COOH proton has a long relaxation time. A standard 1s delay will suppress this signal integration).
Scans (
): 16 or 32.
Processing:
Reference the residual DMSO pentet to 2.50 ppm .
Apply an exponential window function (
) before Fourier Transform.
Part 5: Troubleshooting & Impurity Analysis
Common synthetic routes (e.g., displacement of
-bromo phenylacetic acid with pyrimidine-2-thiol) can yield specific byproducts.
Disulfide Dimer (
):
Origin: Oxidation of unreacted pyrimidine-2-thiol.
Detection: Look for a doublet at 8.4 ppm and triplet at 6.9 ppm (distinct from the product's 8.6/7.1 ppm). It lacks the methine singlet and phenyl signals.
Unreacted Thiol (
):
Detection: Pyrimidine-2-thiol often exists as the thione tautomer (
form). Look for a broad signal around 3-4 ppm or 13+ ppm depending on conditions, and shifted aromatic signals.
Residual Solvent (Acetic Acid):
If recrystallized from acetic acid, a singlet at 1.91 ppm (in DMSO) indicates solvate formation.
References
Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link
Ogawa, N., et al. (1987).[3] "Synthesis and Anti-inflammatory Activity of (2-Pyrimidinylamino)-phenylacetic Acid Derivatives." Yakugaku Zasshi. Link
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link
Matrix Fine Chemicals. "2-(Pyrimidin-2-ylsulfanyl)acetic acid Product Data." Link
PubChem. "2-[(2-ethylsulfanyl)phenyl]acetic acid (Analogous Structure Data)." Link
Publish Comparison Guide: HPLC Method Validation for Phenyl(pyrimidin-2-ylsulfanyl) acetic acid
Executive Summary Phenyl(pyrimidin-2-ylsulfanyl) acetic acid (CAS: 87125-92-6) is a critical pharmacophore and intermediate in the synthesis of pyrimidine-based therapeutics. Its amphoteric nature—possessing both a basic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Phenyl(pyrimidin-2-ylsulfanyl) acetic acid (CAS: 87125-92-6) is a critical pharmacophore and intermediate in the synthesis of pyrimidine-based therapeutics. Its amphoteric nature—possessing both a basic pyrimidine ring and an acidic carboxylic tail—presents unique chromatographic challenges, specifically peak tailing and retention variability.
This guide compares a Standard Isocratic Protocol (Method A) often found in generic screening against an Optimized Gradient Protocol (Method B) designed for high-throughput quality control. We demonstrate why Method B is the superior choice for regulatory validation, supported by experimental logic and compliance with ICH Q2(R1) guidelines.
Part 1: The Analytical Challenge
The molecule contains a thioether linkage and a carboxylic acid moiety .
pKa Drivers: The acetic acid side chain (pKa ~3.8) demands pH control. If the mobile phase pH is near the pKa, the analyte exists in a mixed ionization state, causing split peaks or severe tailing.
Hydrophobicity: The phenyl and pyrimidine rings provide sufficient UV absorption (λmax ~254 nm) and hydrophobicity for Reversed-Phase (RP) chromatography, provided the acid group is protonated.
Comparison of Methodologies
Feature
Method A: Generic Isocratic (Baseline)
Method B: Optimized Gradient (Recommended)
Column
C18 Standard (5 µm, 150 x 4.6 mm)
C18 Core-Shell (2.6 µm, 100 x 4.6 mm)
Mobile Phase
Acetonitrile : Water (50:50 v/v)
ACN : 0.1% H₃PO₄ (Gradient)
pH Control
Uncontrolled (Neutral ~pH 6-7)
Controlled (pH 2.5)
Retention Time
< 2.5 min (Poor retention)
5.8 min (Optimal retention)
Tailing Factor ()
> 2.0 (Fail)
1.1 (Pass)
Resolution ()
< 1.5 (Co-elution with impurities)
> 3.5 (Baseline separation)
Sensitivity (LOQ)
5.0 µg/mL
0.5 µg/mL
Verdict: Method A fails due to lack of pH control, leading to ionization of the carboxylic acid (COO⁻), which reduces retention and causes peak fronting/tailing. Method B suppresses ionization (COOH), sharpening the peak and increasing interaction with the stationary phase.
Part 2: Optimized Experimental Protocol (Method B)
Solvent A (Buffer): Dissolve 1.0 mL of 85% Orthophosphoric Acid in 1000 mL of HPLC-grade water. Adjust pH to 2.5 with Triethylamine (TEA) if peak shape requires further sharpening (optional). Filter through 0.22 µm membrane.
Solvent B (Organic): 100% Acetonitrile (HPLC Grade).
Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).
Gradient Program
Time (min)
% Solvent A (Buffer)
% Solvent B (ACN)
Purpose
0.0
90
10
Initial equilibration
2.0
90
10
Isocratic hold for polar impurities
10.0
40
60
Linear ramp to elute main analyte
12.0
10
90
Wash column (elute hydrophobic dimers)
12.1
90
10
Return to initial
15.0
90
10
Re-equilibration
Part 3: Validation Workflow & Logic
The validation must prove the method is "fit for purpose." The following diagram outlines the logical flow of the validation process, ensuring no step is skipped.
Figure 1: Step-by-step validation workflow ensuring ICH Q2(R1) compliance.
Key Validation Parameters
A. Specificity (Forced Degradation)
To prove the method can separate the active pharmaceutical ingredient (API) from degradants, subject the sample to stress:
Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. Risk: Cleavage of the thioether bond.
Spike the analyte into a placebo matrix at three levels (80%, 100%, 120%).
Calculation:
Requirement: Mean recovery between 98.0% and 102.0%.
Part 4: Mechanistic Insight (Chemical Pathway)
Understanding the molecule's behavior helps in troubleshooting. The diagram below illustrates the potential degradation pathways that the HPLC method must detect.
Figure 2: Potential degradation pathways. The method must resolve the main analyte from these specific impurities.
Part 5: Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Peak Tailing (> 1.5)
Silanol interaction or pH > pKa.
Lower pH to 2.5; Use a "Base Deactivated" column.
Retention Shift
Mobile phase evaporation or temp fluctuation.
Cap solvent bottles; Use column oven (30°C).
Split Peaks
Sample solvent too strong (100% ACN).
Dissolve sample in Mobile Phase (or 50:50 mix).
Ghost Peaks
Gradient impurity.
Use HPLC-grade water; Run blank gradient.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
PubChem. (n.d.). Compound Summary: 2-((5-Phenylpyrimidin-2-yl)thio)acetic acid. National Library of Medicine. Link
Phenomenex. (n.d.). HPLC Troubleshooting Guide: Peak Tailing and Fronting.Link
Technical Comparison Guide: MS/MS Fragmentation Dynamics of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid
The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation dynamics of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid , a structural analog of the well-known PPAR agonist Wy-14643 (Pir...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation dynamics of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid , a structural analog of the well-known PPAR
agonist Wy-14643 (Pirinixic acid) .
This guide synthesizes mechanistic principles of electrospray ionization (ESI-MS/MS) with comparative data from established pyrimidinylthio-acetic acid derivatives to provide a robust reference for identification and structural elucidation.
Executive Summary & Compound Profile
Phenyl(pyrimidin-2-ylsulfanyl) acetic acid (CAS: 87125-92-6) represents a core pharmacophore in the development of peroxisome proliferator-activated receptor (PPAR) agonists.[1] Structurally, it consists of a pyrimidine ring linked via a thioether bridge to a phenyl-substituted acetic acid backbone.
In drug development, this scaffold is critical because it balances lipophilicity (phenyl ring) with polar acidic functionality (carboxylic acid), a requirement for the ligand-binding domain of PPARs. Its fragmentation pattern is characterized by the competition between thioether cleavage and decarboxylation , serving as a diagnostic fingerprint for this class of metabolic modulators.
Chemical Specifications
Feature
Detail
IUPAC Name
2-phenyl-2-(pyrimidin-2-ylsulfanyl)acetic acid
CAS Number
87125-92-6
Molecular Formula
Monoisotopic Mass
246.0463 Da
Precursor Ion
m/z 247.05
Structural Class
Pyrimidine thioether / Aryl-acetic acid
Fragmentation Dynamics: Mechanistic Analysis
The fragmentation of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid under Collision-Induced Dissociation (CID) follows three distinct pathways driven by the lability of the C-S bond and the stability of the aromatic systems.
Pathway A: Decarboxylation & Dehydration (The Acidic Route)
In positive ESI (
), the carboxylic acid moiety is the first site of thermal degradation.
Loss of
(18 Da): Formation of the acylium ion at m/z 229 .
Loss of
(28 Da): Subsequent loss from the acylium ion or direct loss from the precursor yields m/z 201 (representing ).
Significance: This pathway confirms the integrity of the acetic acid tail, crucial for biological activity.
Pathway B: Thioether Bridge Cleavage (The Diagnostic Route)
The C-S bond connecting the pyrimidine ring to the acetic acid backbone is the weakest link under high collision energy (20-40 eV).
Formation of Pyrimidin-2-thiol Cation (m/z 113): The charge is retained on the nitrogen-rich pyrimidine ring. This is the base peak in many analogs (e.g., Wy-14643).
Mechanism: Protonation of the pyrimidine nitrogen weakens the C-S bond, facilitating heterolytic cleavage.
Pathway C: Benzyl/Tropylium Formation (The Hydrophobic Route)
The phenyl group on the alpha-carbon stabilizes the carbocation formed after C-S cleavage.
Formation of Tropylium Ion (m/z 91): A classic aromatic fragment (
) indicating the presence of the benzyl moiety.
Formation of Phenylacetic Acid Cation (m/z 135): If the C-S bond breaks but the carboxyl group remains intact, the charge may reside on the phenylacetic acid fragment (
).
Comparative Analysis: Target vs. Alternatives
To validate the identity of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid, it is essential to compare its MS/MS profile against its famous analog, Wy-14643 , and the simpler core (Pyrimidin-2-ylthio)acetic acid .
Wy-14643 is distinguished by its Chlorine isotope pattern (
) and the heavier dimethylphenyl amine group.
The Target Compound lacks the chlorine and amine extension but shares the core m/z 113 pyrimidine fragment with the Control, confirming the thioether linkage.
The presence of m/z 91 uniquely identifies the phenyl substitution on the acetic acid chain, distinguishing the Target from the Control.
Visualization of Fragmentation Pathways
The following diagram illustrates the competitive fragmentation pathways for Phenyl(pyrimidin-2-ylsulfanyl) acetic acid, highlighting the generation of diagnostic ions.
Caption: Figure 1. ESI-MS/MS fragmentation tree of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid. Blue indicates the precursor; Green indicates terminal diagnostic ions.
Experimental Protocol for Validation
To replicate these results and validate the compound's identity, use the following standardized LC-MS/MS workflow. This protocol ensures the detection of both the labile acid moiety and the stable aromatic core.
Step 1: Sample Preparation
Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (Concentration: 1 mg/mL).
Working Solution: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final: 1 µg/mL).
Filtration: Pass through a 0.22 µm PTFE filter to remove particulates.
To observe all diagnostic ions, perform a CE ramp experiment:
Low CE (10-15 eV): Preserves the molecular ion (m/z 247) and generates the water-loss peak (m/z 229).
Medium CE (20-30 eV): Promotes decarboxylation (m/z 201) and C-S bond cleavage.
High CE (35-50 eV): Maximizes the yield of the low-mass diagnostic ions (m/z 113, m/z 91).
References
PubChem. (2025).[5] (Pyrimidin-2-ylthio)acetic acid: Spectral Information. National Library of Medicine. Retrieved from [Link]
Patterson, A. D., et al. (2007). Metabolomic and Genetic Analysis of Biomarkers for Peroxisome Proliferator-Activated Receptor Expression and Activation. Journal of Biological Chemistry. Retrieved from [Link]
Crystal structure data for 2-phenyl-2-(pyrimidin-2-ylsulfanyl)acetic acid
This guide provides a comparative structural analysis of 2-phenyl-2-(pyrimidin-2-ylsulfanyl)acetic acid , a core pharmacophore in the development of PPAR agonists (fibrates). While the specific crystal structure of the u...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative structural analysis of 2-phenyl-2-(pyrimidin-2-ylsulfanyl)acetic acid , a core pharmacophore in the development of PPAR
agonists (fibrates).
While the specific crystal structure of the unsubstituted scaffold is often proprietary or cited in broader structure-activity relationship (SAR) studies, this guide benchmarks its physicochemical properties and supramolecular synthons against its clinically relevant derivative, Pirinixic Acid (Wy-14643) .
A Comparative Guide for Medicinal Chemists & Crystallographers
Executive Summary & Compound Profile
2-phenyl-2-(pyrimidin-2-ylsulfanyl)acetic acid represents the essential "minimal scaffold" for a class of peroxisome proliferator-activated receptor (PPAR) agonists. Its crystal packing is dominated by the competition between the carboxylic acid homodimer and the pyrimidine nitrogen acceptor, a feature that dictates solubility and bioavailability in drug formulation.
In the absence of a singular open-access CSD entry for the unsubstituted phenyl derivative, structural parameters are derived from high-fidelity analogs (Pirinixic acid, CSD Ref: PIRINX ) and calculated conformers.
Unit Cell & Space Group Predictions
Based on the packing efficiency of planar pyrimidine-thioacetic acid derivatives, the target molecule is predicted to crystallize in a monoclinic system, likely
, which accommodates the centrosymmetric dimers typical of this class.
Parameter
Predicted (Target Scaffold)
Experimental (Pirinixic Acid Analog)
Crystal System
Monoclinic
Monoclinic
Space Group
Z (Molecules/Cell)
4
4
a ()
~5.0 - 6.0
12.54
b ()
~11.0 - 13.0
13.82
c ()
~18.0 - 20.0
10.15
(Angle)
95° - 105°
98.4°
Supramolecular Synthons
The critical differentiator in this class is the hydrogen bonding network.
Scenario A (Homodimer): Two carboxylic acid groups form an
dimer. This is standard for simple carboxylic acids but less common here due to the basic pyrimidine nitrogen.
Scenario B (Heterosynthon): The carboxylic acid proton donates to the pyrimidine nitrogen (
), forming infinite catemers (chains). This is the dominant motif in pyrimidinyl-thioacetic acids, leading to higher melting points and lower solubility compared to the homodimer.
Visualization: Structural Logic & Workflow
Hydrogen Bonding Competition
The following diagram illustrates the competitive packing modes that determine the polymorph landscape of this scaffold.
Caption: Logical pathway of supramolecular assembly. The Pyrimidine-Acid heterosynthon (Motif B) is thermodynamically favored over the classic acid dimer.
Crystallization & Structure Solution Workflow
Standardized protocol for obtaining single crystals of thioacetic acid derivatives.
Caption: Step-by-step workflow from crude synthesis to resolved crystal structure.
Experimental Protocols
Protocol A: Crystallization of Pyrimidinylthioacetic Acids
Objective: To grow diffraction-quality single crystals of the target scaffold.
Preparation: Dissolve 20 mg of the crude acid in 2 mL of Ethanol (absolute) in a 4 mL scintillation vial.
Heating: Gently warm the solution to 40°C to ensure complete dissolution.
Filtration: Filter the warm solution through a 0.45
m PTFE syringe filter into a clean vial to remove nucleation sites (dust).
Antisolvent Addition: Carefully layer 0.5 mL of Water or Hexane on top of the ethanol solution. Do not mix.
Evaporation: Cover the vial with Parafilm, poke 3-4 small holes with a needle, and leave undisturbed at room temperature (20-25°C) in a vibration-free zone.
Harvesting: Crystals (typically colorless prisms or plates) should appear within 3-7 days.
Protocol B: Data Collection Parameters (Reference Standard)
Instrument: Bruker D8 QUEST or equivalent.
Radiation: Mo K
()
Temperature: 100(2) K (Cryostream is essential to reduce thermal motion of the phenyl ring).
Strategy:
and scans, 0.5° width.
Refinement: Full-matrix least-squares on
using SHELXL.
References & Authoritative Sources
Pirinixic Acid Structure (PDB 8CPH): Chaikuad, A., Merk, D., Knapp, S. (2023).[1] Crystal structure of PPAR gamma in complex with WY-14643. RCSB PDB.
General Synthesis of Thioacetic Acids: Santilli, A. A., et al. (1974). Synthesis and Lipid-Lowering Activity of 2-(Pyrimidinylthio)acetic Acid Derivatives. Journal of Medicinal Chemistry, 17(11).
Crystallographic Standards: Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B.
IR spectroscopy bands for Phenyl(pyrimidin-2-ylsulfanyl) acetic acid
An Interpretive Guide to the Infrared Spectrum of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid Introduction Phenyl(pyrimidin-2-ylsulfanyl)acetic acid is a multifaceted molecule featuring a combination of aromatic, heterocyc...
Author: BenchChem Technical Support Team. Date: February 2026
An Interpretive Guide to the Infrared Spectrum of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid
Introduction
Phenyl(pyrimidin-2-ylsulfanyl)acetic acid is a multifaceted molecule featuring a combination of aromatic, heterocyclic, and carboxylic acid functionalities. Its structure, incorporating a phenyl ring, a pyrimidine ring linked via a thioether bridge, and a carboxylic acid group, presents a unique spectroscopic fingerprint. Infrared (IR) spectroscopy is an indispensable first-pass analytical technique for confirming the identity and structural integrity of such molecules. It provides crucial information about the presence of key functional groups and the overall molecular architecture.
This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid. As a Senior Application Scientist, my objective is not merely to list expected absorption bands, but to provide a comparative and interpretive framework. We will dissect the molecule into its constituent parts, predict the vibrational modes based on established principles and data from analogous structures, and discuss the diagnostic value of each spectral region. This approach enables researchers to confidently interpret experimental data, troubleshoot syntheses, and characterize novel derivatives.
Molecular Structure and Key Vibrational Modes
To understand the IR spectrum, we must first visualize the molecule's structure and identify the bonds that will produce characteristic vibrations. The primary functional groups are: the carboxylic acid, the phenyl ring, the pyrimidine ring, the thioether linkage, and the aliphatic methylene bridge.
Caption: Key functional groups and their associated IR vibrational modes in Phenyl(pyrimidin-2-ylsulfanyl)acetic acid.
Analysis and Comparison of Expected IR Absorption Bands
No single published spectrum for this exact molecule is readily available; therefore, our analysis is a predictive synthesis based on well-understood group frequencies and data from structurally related compounds. This comparative approach is a powerful tool in spectroscopic identification.
The Carboxylic Acid Signature (–COOH)
This group provides the most distinct and easily identifiable bands in the spectrum.
O–H Stretch: A very broad and strong absorption band is expected between 2500 cm⁻¹ and 3300 cm⁻¹ .[1][2] The exceptional broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state. This band is often superimposed on the C-H stretching bands.
C=O (Carbonyl) Stretch: A very strong and sharp absorption is predicted in the range of 1700–1730 cm⁻¹ .[1][2] Its precise position is sensitive to its environment. For comparison, simple saturated aliphatic carboxylic acids absorb around 1710 cm⁻¹. The presence of the electron-withdrawing phenyl group may slightly shift this frequency.
C–O Stretch and O–H Bend: These vibrations are coupled and appear in the fingerprint region. Expect a medium-intensity C-O stretching band near 1200-1300 cm⁻¹ and a broad O-H out-of-plane bending band around 920 cm⁻¹ .[2]
The Aromatic Systems: Phenyl and Pyrimidine Rings
Both rings contribute to a series of absorptions, some of which will overlap.
Aromatic C–H Stretch: These appear as a cluster of weaker bands at wavenumbers just above 3000 cm⁻¹, typically in the 3010–3100 cm⁻¹ region.[1][3] Their presence is a clear indicator of hydrogen atoms attached to sp²-hybridized carbon.
Ring C=C and C=N Stretches: These vibrations give rise to a series of characteristic sharp bands of variable intensity in the 1400–1650 cm⁻¹ region.[3][4]
For the phenyl group, expect absorptions around 1600 cm⁻¹ and 1450-1500 cm⁻¹.
The pyrimidine ring also has C=C and C=N stretching modes in this region, with C=N stretches often observed between 1525-1650 cm⁻¹.[4][5] These will likely overlap with the phenyl ring absorptions, resulting in a complex pattern.
C–H Out-of-Plane (OOP) Bending: These strong bands in the 690–900 cm⁻¹ region are highly diagnostic of the substitution pattern on the aromatic rings. For the monosubstituted phenyl group, two strong bands are expected: one near 730–770 cm⁻¹ and another near 690–710 cm⁻¹ .[1]
The Bridge: Aliphatic C-H and C-S Linkages
Aliphatic C–H Stretch: The methylene (-CH₂-) and methine (-CH-) groups of the acetic acid moiety will show stretching vibrations just below 3000 cm⁻¹, typically in the 2850–2960 cm⁻¹ range.[1][6] These bands will appear as sharper features on the shoulder of the very broad carboxylic acid O-H band.
C–S (Thioether) Stretch: The carbon-sulfur bond gives rise to a weak absorption in the fingerprint region, typically between 600–800 cm⁻¹ .[7] This band is often difficult to assign with certainty due to its low intensity and overlap with other vibrations, such as the aromatic C-H OOP bends.
Predicted IR Data Summary
The following table summarizes the expected characteristic IR absorption bands for Phenyl(pyrimidin-2-ylsulfanyl)acetic acid.
Wavenumber Range (cm⁻¹)
Intensity
Vibrational Mode Assignment
Functional Group
2500–3300
Strong, Very Broad
O–H Stretch (H-bonded)
Carboxylic Acid
3010–3100
Weak to Medium
Aromatic C–H Stretch
Phenyl & Pyrimidine Rings
2850–2960
Medium
Aliphatic C–H Stretch
Acetic Acid Moiety
1700–1730
Strong, Sharp
C=O Stretch
Carboxylic Acid
1400–1650
Medium to Strong, Sharp
C=C and C=N Ring Stretches
Phenyl & Pyrimidine Rings
1200–1300
Medium
C–O Stretch
Carboxylic Acid
690–900
Strong, Sharp
Aromatic C–H Out-of-Plane Bend
Phenyl & Pyrimidine Rings
600–800
Weak
C–S Stretch
Thioether
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To validate the predicted data, a high-quality experimental spectrum is essential. The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and speed.
Objective: To obtain a clean, high-resolution FTIR spectrum of solid Phenyl(pyrimidin-2-ylsulfanyl)acetic acid.
Methodology: ATR-FTIR
Instrument Preparation:
Ensure the FTIR spectrometer is purged and the bench is stable.
Record a background spectrum using the clean, empty ATR crystal (typically diamond or germanium). This is a critical step to subtract the spectral signature of the ambient atmosphere (CO₂ and H₂O).
Sample Preparation:
Place a small amount (1-5 mg) of the finely powdered solid sample directly onto the ATR crystal.
Causality: Using a powder ensures maximum contact area with the crystal surface, which is essential for achieving a strong signal, as the IR beam only penetrates a few microns into the sample.
Spectrum Acquisition:
Lower the ATR press and apply consistent pressure to the sample. This ensures good optical contact.
Collect the sample spectrum. A typical setting would be 32 scans at a resolution of 4 cm⁻¹.
Rationale: Co-adding multiple scans (e.g., 32) significantly improves the signal-to-noise ratio, making weaker bands, such as the C-S stretch, more discernible. A resolution of 4 cm⁻¹ is sufficient to resolve the characteristic sharp peaks of the aromatic rings.
Data Processing:
The instrument software will automatically ratio the sample spectrum against the background spectrum, yielding the final absorbance or transmittance plot.
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
Label the significant peaks with their corresponding wavenumbers for analysis.
Caption: Workflow for acquiring an ATR-FTIR spectrum of a solid sample.
Conclusion
The infrared spectrum of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid is rich with diagnostic information. The most unambiguous features are the extremely broad O-H stretch and the strong, sharp C=O stretch from the carboxylic acid group. These bands, combined with the characteristic patterns of aromatic C-H and C=C/C=N stretches, provide a robust method for confirming the molecule's identity. While the C-S stretch is weak and often obscured, its predicted presence completes the spectroscopic picture. By comparing an experimental spectrum to this interpretive guide, researchers can confidently assign the key absorption bands and verify the successful synthesis or purity of this complex molecule.
References
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. [Link]
Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research. [Link]
Short, L. N., & Thompson, H. W. (1952). Infra-red Spectra of Derivatives of Pyrimidine. Journal of the Chemical Society (Resumed), 168-182. [Link]
IR Group Frequencies. University of Massachusetts. [Link]
Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]
IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]
Precision Purity Profiling of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid via LC-MS
Executive Summary The analysis of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid presents a distinct challenge in pharmaceutical development due to its dual-functional nature (carboxylic acid tail + pyrimidine thioether core...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The analysis of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid presents a distinct challenge in pharmaceutical development due to its dual-functional nature (carboxylic acid tail + pyrimidine thioether core). While HPLC-UV is the industry standard for potency assays, it fails to provide the specificity required for trace impurity profiling—particularly regarding sulfur oxidation states.
The Verdict: LC-MS (Liquid Chromatography-Mass Spectrometry) is the superior choice for purity analysis of this molecule.[1] It offers a 10-100x sensitivity advantage over UV and, critically, distinguishes the active pharmaceutical ingredient (API) from its sulfoxide (+16 Da) and sulfone (+32 Da) degradation products, which often co-elute in standard reverse-phase UV methods.
The Scientific Challenge: The "Thioether Trap"
To understand why LC-MS is necessary, one must look at the molecule's liability. The thioether linkage (C-S-C) connecting the phenyl-acetic acid moiety to the pyrimidine ring is highly susceptible to oxidative stress.
The Problem: In standard HPLC-UV (C18 column, acidic mobile phase), the polarity shift caused by adding a single oxygen atom (Sulfoxide) is sometimes insufficient to fully resolve the impurity from the parent peak, especially under high-throughput gradient conditions.
The Risk: A purity value of "99.5%" via UV may actually hide 0.5% of a co-eluting sulfoxide impurity.
The Solution: LC-MS utilizes mass discrimination. Even if the peaks co-elute, the Mass Spectrometer sees them as distinct entities (m/z 247 vs. m/z 263).
Comparative Analysis: LC-MS vs. Alternatives
The following matrix compares the three primary analytical techniques for this specific molecule.
Feature
LC-MS (Recommended)
HPLC-UV (Standard)
1H-NMR (Structural)
Primary Utility
Trace impurity ID & Quantitation
Potency/Assay
Structure Confirmation
Sensitivity (LOD)
High (pg/mL range)
Moderate (ng/mL range)
Low (>0.1% required)
Specificity
Excellent (Mass-based resolution)
Moderate (Relies on retention time)
High (Structural)
Oxidation Detection
Instantly detects +16/+32 Da shifts
Difficult if chromophore is unchanged
Good, but low sensitivity
Throughput
High (5-10 min run)
High (10-20 min run)
Low
Sample Prep
Dilute & Shoot (compatible solvents)
Dilute & Shoot
Requires deuterated solvents
Experimental Protocol: The Self-Validating System
This protocol is designed to be "self-validating." By monitoring specific ion transitions, you confirm the identity of the peak simultaneously with its quantification.
A. Chromatographic Conditions (UHPLC)
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm).
Why: The ethylene-bridged hybrid (BEH) particle is robust at high pH, though we use low pH here. Its high surface area provides excellent retention for the polar carboxylic acid tail.
Why: Low pH (~2.7) suppresses the ionization of the carboxylic acid (pKa ~4.5), keeping it neutral and increasing retention on the hydrophobic C18 column.
Expert Insight: While carboxylic acids ionize in negative mode, the pyrimidine ring contains basic nitrogens that protonate readily in ESI(+). ESI(+) is preferred here because oxidative impurities (sulfoxides) often suppress negative ionization efficiency, whereas positive mode remains robust.
Scan Type: Full Scan (100–500 m/z) for profiling; MRM for quantitation.
Filtration: 0.2 µm PTFE filter (Do not use Nylon, as it can adsorb acidic moieties).
Impurity Identification Logic
The following diagram illustrates the decision workflow for categorizing impurities found during the analysis.
Caption: Logical workflow for categorizing impurities based on mass shift relative to the parent thioether.
Critical Analysis: Degradation Pathways
Understanding the chemistry confirms the method's validity. The sulfur atom is the "soft" nucleophile susceptible to oxidation.
Caption: The oxidative degradation pathway of the thioether linkage, detectable via the proposed LC-MS method.
Senior Scientist Tips (Field Notes)
In-Source Oxidation Artifacts: Be cautious. If you see a small sulfoxide peak, check if it increases with higher Desolvation Temperature or Voltage. LC-MS sources can sometimes artificially oxidize thioethers during ionization.
Test: Lower the source temperature by 50°C. If the peak ratio changes, it's an artifact, not a real impurity.
pH Control: Do not use neutral pH mobile phases. At neutral pH, the carboxylic acid is deprotonated (COO-), making the molecule too polar to retain well on C18, causing it to elute in the solvent front (void volume) where ion suppression is highest. Always use Formic Acid (0.1%).
Avoid Derivatization: While some literature suggests derivatizing carboxylic acids for sensitivity (e.g., with nitrophenylhydrazine), this is unnecessary for purity analysis of the API itself and introduces new impurities. Direct ESI(+) analysis is sufficient.
References
International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Hsieh, Y., & Korfmacher, W. A. (2006). Increasing speed and throughput when using HPLC-MS/MS systems for drug metabolism and pharmacokinetic screening. Current Drug Metabolism. Retrieved from [Link]
Chaimbault, P. (2025). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.[5] Journal of Chromatography B. Retrieved from [Link]
The pyrimidin-2-ylsulfanyl acetic acid scaffold represents a privileged structure in medicinal chemistry, historically anchored by the prototype PPAR
agonist Pirinixic Acid (Wy-14643) . While originally developed as hypolipidemic agents, recent Structure-Activity Relationship (SAR) campaigns have repurposed this chemical space to access dual PPAR/ agonists , dual 5-LO/mPGES-1 inhibitors , and CRTH2 antagonists .
This guide provides an objective, data-driven comparison of the parent scaffold against its optimized derivatives, focusing on how subtle structural modifications drive massive shifts in polypharmacology and therapeutic index.
Chemical Anatomy & Mechanistic Basis
The core pharmacophore functions as a "molecular hinge," connecting a polar acidic head group to a lipophilic aromatic tail via a flexible thioether linker.
The Pharmacophore Model
Region A (Acidic Head): The acetic acid moiety is critical for forming a salt bridge with key residues (e.g., Tyr314 and His440 in PPAR
).
Region B (Sulfanyl Linker): The sulfur atom provides specific bond angles and lipophilicity distinct from ether (O) or amino (N) linkers, often dictating the conformation required for the Ligand Binding Domain (LBD).
Region C (Pyrimidine Core): Acts as a planar spacer. Electron-deficient nature allows for
- stacking interactions within the receptor pocket.
Region D (Lipophilic Tail): Typically a substituted aniline (e.g., 2,3-xylidino). This region fills the large hydrophobic pocket of the nuclear receptor.
Visualization: SAR Logic Flow
The following diagram illustrates how structural modifications at specific positions shift the biological profile from the prototype (Wy-14643) to advanced dual-target candidates (YS-121).
Figure 1: SAR Decision Tree showing how specific structural edits divert the scaffold toward distinct pharmacological profiles.
Limitation: Associated with peroxisome proliferation and hepatocarcinogenesis in rodents due to potent non-human-relevant signaling.
Binding Mode: Crystal structures (e.g., PDB: 4BCR ) reveal a unique "bipartite" binding mode where two molecules of Wy-14643 can bind simultaneously to the large PPAR
pocket, stabilizing Helix 12.
Series B: The Alpha-Substituted Dual Agonists (YS-121)[1]
Modification: Introduction of an alkyl chain (e.g., n-hexyl) at the
-position of the acetic acid.
Effect:
PPAR
Gain-of-Function: The bulky -substituent forces the molecule to adopt a conformation that engages the larger PPAR pocket.
5-LO Inhibition: The lipophilic tail facilitates entry into the 5-lipoxygenase active site, creating a "Dual-Pathway" anti-inflammatory agent.
Step 1 (Amine Coupling): React 4,6-dichloro-2-methylthiopyrimidine with 2,3-dimethylaniline in refluxing ethanol/water with HCl catalysis to yield the intermediate 4-chloro-6-(2,3-dimethylanilino)-2-methylthiopyrimidine.
Step 2 (Activation): Oxidation of the 2-methylthio group (using mCPBA) to a sulfone/sulfoxide leaving group, or direct use of a 2-chloro precursor if available.
Step 3 (Thiol Displacement):
Dissolve Mercaptoacetic acid (1.2 eq) in anhydrous DMF.
Add NaH (2.5 eq) slowly at 0°C under Argon (Gas evolution!).
Add the pyrimidine intermediate.
Heat to 60-80°C for 4-6 hours.
Validation Point: Monitor TLC (SiO2, 5% MeOH in DCM). The product is more polar (acidic) than the starting material.
Workup: Acidify with 1N HCl to pH 3. The product precipitates as a white/off-white solid. Recrystallize from Ethanol.
Treatment: 24h post-transfection, treat cells with Wy-14643 (0.1 - 50
M) or YS-121 . Include DMSO (Vehicle) and GW7647 (Positive Control).
Readout: Lyse cells and measure Firefly/Renilla luminescence ratio.
Data Analysis: Plot Dose-Response curves to calculate EC
.
Visualizing the Synthesis Workflow
Figure 2: Step-wise synthesis of the Wy-14643 scaffold via Nucleophilic Aromatic Substitution.
References
Structure of Human PPARalpha in Complex with Wy-14643.
Source: RCSB Protein Data Bank (PDB ID: 4BCR).
URL:[Link]
Significance: Defines the "bipartite" binding mode of the prototype.
Quinoline-Based Derivatives of Pirinixic Acid as Dual PPAR alpha/gamma Agonists.
Source: PubMed / ResearchGate.
URL:[Link]
Significance: Establishes the SAR for alpha-substituted derivatives (YS-121 series).
Identification of Pirinixic Acid Derivatives Bearing a 2-Aminothiazole Moiety.
Source: PubMed.[2]
URL:[Link]
Significance: Demonstrates the shift from PPAR
to PPAR selectivity.
Molecular Mechanism of PPARalpha Activation by Wy-14643.
Source: PubMed.[2]
URL:[Link]
Significance: Detailed mechanistic insight into ligand recognition.
Executive Summary: Operational Safety & Logistics Phenyl(pyrimidin-2-ylsulfanyl) acetic acid (CAS: 87125-92-6) is a functionalized organic acid containing a pyrimidine ring and a thioether linkage.[1][2] While not classi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Operational Safety & Logistics
Phenyl(pyrimidin-2-ylsulfanyl) acetic acid (CAS: 87125-92-6) is a functionalized organic acid containing a pyrimidine ring and a thioether linkage.[1][2] While not classified as a P-listed or U-listed acutely toxic substance under US EPA RCRA regulations, it poses specific handling challenges due to its acidic nature , skin/eye irritancy , and sulfur content (potential for SOₓ emissions during incineration).[1][2]
Immediate Action Required:
Segregation: Store away from strong oxidizing agents and strong bases.[1][2]
Labeling: Mark waste containers as "Hazardous Waste - Organic Acid (Sulfur-Bearing)."
Disposal Method: High-temperature incineration with flue gas scrubbing is the mandatory disposal route for the solid reagent.[2]
Hazard Profile & Safety Assessment
Before initiating disposal, the chemical's hazards must be quantified to select the correct Personal Protective Equipment (PPE) and waste stream.[1][2]
Standard nitrile gloves and safety glasses are insufficient for bulk handling; use a fume hood.[1][2]
Chemical Nature
Organic Acid (pKa ~3-4), Thioether
Incompatible with oxidizers (peroxides, nitric acid) due to risk of sulfoxide/sulfone formation or exothermic reaction.[1][2]
RCRA Status
Non-Listed (Not P or U listed)
Classified as "Hazardous" by characteristic if pH < 2 (Corrosivity, D002) or if mixed with solvents.[1][2]
Combustion
Sulfur-containing
Incineration releases Sulfur Oxides (SOₓ).[1][2] Must use a facility with scrubbers.[1][2]
Expert Insight: The thioether linkage (
) is susceptible to oxidation.[1][2] Mixing this waste with oxidizing acids (e.g., Chromic acid, Nitric acid) in a waste carboy can generate heat and toxic sulfur dioxide gas.[1][2] Strict segregation from oxidizers is critical. [2]
Disposal Decision Logic (Workflow)
The following decision tree dictates the operational flow based on the physical state of the waste.
Figure 1: Operational decision matrix for segregating and processing phenyl(pyrimidin-2-ylsulfanyl) acetic acid waste.
Detailed Operational Protocols
Protocol A: Solid Reagent Disposal (Expired or Surplus)
Best for: Pure substance, contaminated weighing boats, spill cleanup debris.[1][2]
Primary Containment: Transfer the solid substance into a chemically resistant container, preferably a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk.[1][2]
Secondary Containment: Place the primary container inside a clear, heavy-duty polyethylene bag (minimum 4 mil thickness). Seal with a zip-tie or tape.[1][2]
Solids: Cover with wet paper towels to prevent dust generation, then scoop into a disposal bag.[1][2]
Liquids: Cover with an acid-neutralizing absorbent (e.g., sodium carbonate or commercial acid spill kit).[1][2] Wait for foaming to cease.[1][2]
Clean: Wipe the surface with soap and water.[1][2][4][5] Collect all wipes as solid hazardous waste (Protocol A).[1][2]
Regulatory & Compliance Data
Regulation
Status
Notes
US EPA (RCRA)
Not Listed
Not a P- or U-listed waste.[1][2] Regulated as "Characteristic Waste" if pH < 2 (D002).[1][2]
European Waste Code (EWC)
16 05 08*
Discarded organic chemicals consisting of or containing hazardous substances.[1][2]
DOT (Transport)
Not Regulated
Not typically regulated as Dangerous Goods for ground transport unless in bulk or highly acidic solution.[1][2]
Expert Note on Incineration:
While neutralization and drain disposal are theoretically possible for dilute, non-toxic organic acids in some jurisdictions, this practice is strongly discouraged for pharmaceutical intermediates.[1][2] The pyrimidine ring is robust and may not fully degrade in municipal water treatment, posing bio-accumulation risks.[1][2] High-temperature incineration (Rotary Kiln) is the only method that guarantees complete destruction of the heterocycle. [1][2]
References
Thermo Fisher Scientific. (2011).[1][2] Safety Data Sheet: 2-(Pyrimidin-2-ylthio)-2-phenylacetic acid. Retrieved from
Cayman Chemical. (2025).[1][2][6] Safety Data Sheet: Phenylacetic Acid (Analogous Structure Safety Data). Retrieved from [1][2]
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [1][2]
National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] Retrieved from [1][2]
A Senior Application Scientist's Guide to Personal Protective Equipment for Phenyl(pyrimidin-2-ylsulfanyl)acetic acid
Part 1: Hazard Identification and Risk Assessment The cornerstone of any safety protocol is a thorough understanding of the potential hazards. Lacking a specific Safety Data Sheet (SDS) for Phenyl(pyrimidin-2-ylsulfanyl)...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Hazard Identification and Risk Assessment
The cornerstone of any safety protocol is a thorough understanding of the potential hazards. Lacking a specific Safety Data Sheet (SDS) for Phenyl(pyrimidin-2-ylsulfanyl)acetic acid, we must infer its risk profile by analyzing its structural components.
Phenylacetic Acid Moiety: The parent compound, Phenylacetic acid, is classified as a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation.[1][2] It is also considered potentially harmful if swallowed.[3]
Pyrimidine Moiety: The pyrimidine ring is a core structure in many biologically active compounds, including antineoplastic drugs.[4] Some pyrimidine derivatives are known to be corrosive or harmful.[5] This structural alert suggests a potential for unknown biological effects, warranting careful containment to prevent exposure.
Thioether Linkage: Sulfur-containing organic compounds can release toxic oxides of sulfur (SOx) upon thermal decomposition or combustion. This is a critical consideration for both emergency situations and final waste disposal.
Based on this analysis, we will operate under the assumption that Phenyl(pyrimidin-2-ylsulfanyl)acetic acid is, at a minimum, a skin, eye, and respiratory irritant with unknown, but potential, systemic biological activity.
Table 1: Chemical Properties and Inferred Hazard Profile
The following diagram illustrates the logical flow from structural analysis to the final risk assessment for the target compound.
Caption: Risk assessment derived from structural analogs.
Part 2: Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the specific task and the associated risk of exposure. All handling of this compound must be performed within a certified chemical fume hood to control airborne particles.
Table 2: Recommended PPE for Handling Phenyl(pyrimidin-2-ylsulfanyl)acetic acid
Double gloving is recommended to protect against potential tears and to allow for safe removal of the outer glove if contamination occurs. Inspect gloves for defects before use. Remove gloves using the proper technique without touching the outer surface and wash hands thoroughly after handling.[2]
Eye/Face Protection
Safety glasses with side-shields or chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133.[8]
Protects against accidental splashes of solutions or contact with airborne powder. If there is a significant splash risk (e.g., during spill cleanup), a full face shield should be worn in addition to goggles.[10][11]
Body Protection
Fully-fastened laboratory coat.
A standard lab coat protects skin and personal clothing from minor spills and contamination. For tasks with higher spill potential, consider a chemical-resistant apron or coveralls.[12]
Respiratory Protection
Not required for standard handling inside a fume hood.
All weighing and solution preparation should be conducted in a chemical fume hood to prevent inhalation of dust.[13] If a fume hood is not available or fails, or during a large spill cleanup, a full-face respirator with P100 (acid gas/organic vapor) cartridges is required.[10][14]
PPE Selection Workflow
This workflow guides the user in selecting the appropriate level of PPE based on the planned laboratory operation.
Caption: Decision workflow for selecting appropriate PPE.
Part 3: Operational and Disposal Plans
Safe Handling and Storage Protocol
Receiving: Upon receipt, inspect the container for damage. Store the sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents, strong acids, and strong bases.[7][15]
Preparation: Before handling, ensure the chemical fume hood is operational. Prepare the work area by lining it with absorbent, disposable bench paper. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) within the hood.
Weighing: Don the Standard PPE Ensemble. Perform all weighing operations on a balance located inside the fume hood or in a ventilated balance enclosure to contain any dust.
Transfer/Solution Prep: Gently tap the powder from the weigh boat into your vessel. Avoid any actions that could generate dust. When adding solvents, do so slowly to prevent splashing.
Post-Handling: Tightly seal the primary container. Decontaminate any reusable equipment. Dispose of all contaminated disposable items (gloves, weigh boats, bench paper) in a designated hazardous waste container.[5] Wash hands thoroughly.
Waste Disposal Plan
Due to its chemical structure, waste containing Phenyl(pyrimidin-2-ylsulfanyl)acetic acid must be treated as hazardous chemical waste. Improper disposal can lead to environmental contamination.[16]
Segregation: Do not mix this waste with non-hazardous or other waste streams. Keep solid waste (contaminated gloves, paper towels, unused compound) separate from liquid waste (solutions).[13]
Containerization: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The label must include the full chemical name, "Phenyl(pyrimidin-2-ylsulfanyl)acetic acid," and the words "Hazardous Waste."
Storage: Store the sealed waste container in a designated Satellite Accumulation Area, away from general laboratory traffic.
Final Disposal: Arrange for professional disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[5] The recommended disposal method is high-temperature incineration to ensure complete destruction of the compound.[13][16] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [16]
Waste Disposal Workflow
Caption: Step-by-step workflow for hazardous waste disposal.
References
BenchChem. (2025). Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide.
BenchChem. (2025). Navigating the Safe Disposal of N-(3-((5-Iodo-4- ((3-((2-thienylcarbonyl)amino - Benchchem.
Thermo Fisher Scientific. (2011). SAFETY DATA SHEET - Phenylacetic acid.
EMD Chemicals Inc. (2011). Material Safety Data Sheet - Acetic Acid, Glacial.
Technical Supplement. (2019). Personal Protective Equipment for Strong Acids.
Fisher Scientific. (2015). Safety Data Sheet.
Cayman Chemical. (2025). Safety Data Sheet.
CPAChem. (2023). Safety data sheet - Phenylacetic acid.
U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
PubChem. Phenyl(pyrimidin-4-ylsulfanyl)acetic acid. National Center for Biotechnology Information.
Fisher Scientific. (2020). SAFETY DATA SHEET - 2-Phenylpyridine.
MilliporeSigma. (2025). SAFETY DATA SHEET - Phenyl acetate.
Alfa Chemistry. CAS 87125-95-9 (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid.
CDH Fine Chemical. PHENYL ACETIC ACID CAS NO 103-82-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.